Puquitinib
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
916890-10-3 |
|---|---|
Fórmula molecular |
C17H15N7 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
6-N-cyclopropyl-2-N-quinolin-6-yl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C17H15N7/c1-2-10-8-12(5-6-13(10)18-7-1)22-17-23-15-14(19-9-20-15)16(24-17)21-11-3-4-11/h1-2,5-9,11H,3-4H2,(H3,19,20,21,22,23,24) |
Clave InChI |
QUTFBURLXCODBH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=NC(=NC3=C2NC=N3)NC4=CC5=C(C=C4)N=CC=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
puquitinib puquitinib mesylate XC-302 |
Origen del producto |
United States |
Foundational & Exploratory
Puquitinib's Mechanism of Action in Acute Myeloid Leukemia (AML) Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in AML, playing a crucial role in cell proliferation, survival, and drug resistance. Puquitinib, a novel, orally available, and highly selective inhibitor of the PI3K delta (PI3Kδ) isoform, has demonstrated potent antitumor efficacy in preclinical models of AML. This technical guide provides an in-depth overview of the mechanism of action of this compound in AML cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: PI3Kδ Inhibition
This compound functions as a potent and selective inhibitor of the p110δ catalytic subunit of PI3K.[1][2][3] By binding to the ATP-binding pocket of PI3Kδ, this compound effectively blocks its kinase activity.[1][2][3] This inhibition is highly specific for the δ isoform, with significantly less activity against other class I PI3K isoforms (α, β, and γ).[1][2][3] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is often constitutively activated in AML, making it a prime therapeutic target.[1][4]
The inhibition of PI3Kδ by this compound leads to the downregulation of its downstream signaling pathways, most notably the AKT and ERK pathways.[1][2][3] The constitutive activation of these pathways is a hallmark of many AML subtypes and is critical for leukemic cell proliferation and survival. By suppressing the phosphorylation and subsequent activation of AKT and ERK, this compound triggers a cascade of anti-leukemic effects, including cell cycle arrest and apoptosis.[1][2][3]
Quantitative Data
The anti-proliferative activity of this compound has been evaluated across a panel of AML cell lines, demonstrating broad efficacy. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Notably, the FLT3-ITD positive cell line, MV4;11, exhibited high sensitivity to this compound.[1]
| Cell Line | IC50 (μM) |
| MV4;11 | 0.1 |
| Kasumi-1 | 0.3 |
| EOL-1 | 0.3 |
| THP-1 | 0.4 |
| HL-60 | 0.5 |
| U937 | 0.6 |
| OCI-AML2 | 0.2 |
| OCI-AML3 | 0.3 |
| MOLM-13 | 0.2 |
| KG-1 | 0.7 |
| NOMO-1 | 0.4 |
| Data extracted from "this compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia"[1] |
Treatment of the p110δ-positive MV4;11 AML cell line with this compound resulted in a significant, concentration-dependent arrest in the G1 phase of the cell cycle.[1]
| Treatment | % of Cells in G1 Phase |
| Control | 63.3% |
| This compound (1 μM) | 83.0% |
| CAL-101 (1 μM) | 70.7% |
| Data extracted from "this compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia"[1] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound inhibits PI3Kδ, blocking downstream AKT and ERK signaling, leading to apoptosis and G1 cell cycle arrest in AML cells.
Caption: Experimental workflow for evaluating the effects of this compound on AML cells.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on AML cell lines.
Materials:
-
AML cell lines
-
This compound
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution of AML cells.
Materials:
-
AML cell lines
-
This compound
-
Complete RPMI-1640 medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blotting
This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways following this compound treatment.
Materials:
-
AML cell lines
-
This compound
-
Complete RPMI-1640 medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PARP, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat AML cells with this compound for the desired time and concentration.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
Conclusion
This compound demonstrates a clear and potent mechanism of action in AML cells centered on the selective inhibition of the PI3Kδ isoform. This targeted inhibition leads to the effective downregulation of the pro-survival AKT and ERK signaling pathways, culminating in G1 phase cell cycle arrest and the induction of apoptosis. The quantitative data and detailed methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and potentially utilize this compound in the treatment of Acute Myeloid Leukemia. The high sensitivity of FLT3-ITD positive AML cells to this compound suggests a promising avenue for targeted therapy in this high-risk patient population and warrants further investigation into the synergistic potential of combined PI3Kδ and FLT3 inhibition.[3]
References
- 1. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined inhibition of PI3Kδ and FLT3 signaling exerts synergistic antitumor activity and overcomes acquired drug resistance in FLT3-activated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting PI3Kδ and PI3Kγ signalling disrupts human AML survival and bone marrow stromal cell mediated protection - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the PI3Kδ Signaling Pathway
The Phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway is a critical regulator of the immune system, playing a central role in the development, function, and homeostasis of various leukocyte populations. Its restricted expression to the hematopoietic lineage and its frequent dysregulation in immune-related disorders and malignancies have made it a highly attractive target for therapeutic intervention. This guide provides a comprehensive overview of the PI3Kδ pathway, its components, regulation, and its implications in health and disease, supplemented with detailed experimental methodologies and structured data for professional reference.
Core Principles of the PI3Kδ Pathway
The PI3K family of lipid kinases is divided into three classes. PI3Kδ, encoded by the PIK3CD gene, is a member of the Class IA PI3Ks, which are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][2] The p110δ catalytic subunit is predominantly expressed in leukocytes, whereas the other Class IA isoforms, p110α and p110β, are ubiquitously expressed.[2][3] This leukocyte-specific expression underpins the critical and specialized role of PI3Kδ in the immune system.[4][5]
The central function of Class I PI3Ks is to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol ring, generating the lipid second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a docking site on the inner leaflet of the plasma membrane, recruiting and activating a host of downstream effector proteins, most notably those containing a Pleckstrin Homology (PH) domain.
Pathway Activation
Activation of PI3Kδ is a tightly regulated process initiated by a diverse array of cell surface receptors. In T and B lymphocytes, the pathway is engaged by antigen receptors (TCR and BCR), co-stimulatory molecules (e.g., CD28, ICOS, CD19), and cytokine receptors (e.g., IL-2R, IL-4R).[6][7][8] In myeloid cells, PI3Kδ is activated by various stimuli that drive inflammation and innate immune responses.[4]
The canonical activation mechanism involves the recruitment of the p85-p110δ heterodimer from the cytosol to the plasma membrane. This occurs when the tandem SH2 domains of the p85 regulatory subunit bind to specific phosphotyrosine motifs (YxxM) on activated receptor chains or associated adaptor proteins.[8][9] This interaction relieves the inhibitory constraints imposed by p85 on the p110δ catalytic subunit and positions the enzyme in close proximity to its substrate, PIP2, leading to the rapid production of PIP3.
Downstream Effectors
The accumulation of PIP3 at the membrane triggers the recruitment and activation of several key signaling nodes:
-
Akt (Protein Kinase B): A serine/threonine kinase that is a central hub in the PI3K pathway. Upon binding to PIP3, Akt is phosphorylated and activated, in turn phosphorylating a multitude of substrates that regulate cell survival, growth, proliferation, and metabolism.[6]
-
mTOR (mechanistic Target of Rapamycin): Activated downstream of Akt, mTOR is a critical regulator of protein synthesis and cell growth.[8][10]
-
FOXO Transcription Factors: Akt-mediated phosphorylation of Forkhead box O (FOXO) proteins leads to their exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[8][9]
-
Bruton's Tyrosine Kinase (BTK): Essential for B-cell development and activation, BTK is recruited to the membrane by PIP3, where it becomes activated.[11]
-
Phospholipase Cγ2 (PLCγ2): In B cells, PIP3 facilitates the activation of PLCγ2, which is crucial for calcium mobilization and NF-κB activation.[7]
Negative Regulation
The PI3Kδ pathway is counter-regulated by lipid phosphatases that terminate the signal by dephosphorylating PIP3.
-
PTEN (Phosphatase and Tensin Homolog): Dephosphorylates the 3' position of PIP3, converting it back to PIP2, thereby directly antagonizing PI3K activity.[12]
-
SHIP (SH2-containing Inositol 5'-Phosphatase): Dephosphorylates the 5' position of PIP3 to generate PI(3,4)P2.[12]
Data Presentation
Table 1: Key Components of the PI3Kδ Signaling Pathway
| Component | Type | Core Function in the Pathway |
| p110δ (PIK3CD) | Catalytic Subunit (Class IA) | Phosphorylates PIP2 to generate the second messenger PIP3.[13] |
| p85 (PIK3R1) | Regulatory Subunit (Class IA) | Stabilizes p110δ, inhibits its basal activity, and mediates membrane recruitment via SH2 domains.[8] |
| PIP2 | Lipid Substrate | Phosphorylated by p110δ to become PIP3. |
| PIP3 | Lipid Second Messenger | Recruits and activates PH domain-containing proteins (e.g., Akt, BTK) to the plasma membrane. |
| Akt (PKB) | Serine/Threonine Kinase | Central downstream effector promoting cell survival, growth, and proliferation.[6] |
| mTOR | Serine/Threonine Kinase | Downstream of Akt; master regulator of cell growth and metabolism.[8] |
| FOXO1 | Transcription Factor | Inhibited by Akt; its suppression prevents apoptosis and promotes cell cycle progression.[9] |
| BTK | Tyrosine Kinase | Critical for B-cell receptor signaling and B-cell activation.[11] |
| PTEN | Lipid Phosphatase | Negative regulator; dephosphorylates PIP3 to PIP2.[12] |
| SHIP | Lipid Phosphatase | Negative regulator; dephosphorylates PIP3 to PI(3,4)P2.[12] |
Table 2: In Vitro Potency of Selected PI3Kδ Inhibitors
| Inhibitor | PI3Kδ IC₅₀ (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kγ | Status |
| Idelalisib (CAL-101) | ~2.5[14] | >400-fold[15] | >400-fold[15] | ~40-fold[15] | Approved[16] |
| Umbralisib (TGR-1202) | 22.2[15] | >1000-fold | >1000-fold | >1000-fold | Approved (some indications withdrawn)[17][18] |
| Leniolisib (CDZ173) | 11[10] | ~22-fold | ~39-fold | ~203-fold | Approved for APDS[10][15] |
| IC-87114 | 500[15] | >100-fold | >100-fold | 58-fold | Preclinical Tool[15] |
Table 3: Clinical Manifestations of PIK3CD Gene Variants
| Mutation Type | Resulting Syndrome | Key Immunological & Clinical Manifestations |
| Heterozygous Gain-of-Function (GOF) | Activated PI3Kδ Syndrome (APDS)[8] | Recurrent sinopulmonary infections, chronic herpesvirus (EBV, CMV) infections, lymphadenopathy, hepatosplenomegaly, defective B- and T-cell function, autoimmunity (e.g., cytopenias), and increased risk of B-cell lymphoma.[8][19][20] |
| Homozygous Loss-of-Function (LOF) | Severe B-cell lymphopenia | Agammaglobulinemia due to an early block in B-cell development, leading to recurrent infections. T-cell numbers may be less affected.[8] |
Role in Pathophysiology
Dysregulation of the PI3Kδ pathway is a key driver of several human diseases.
-
Primary Immunodeficiency: Heterozygous gain-of-function mutations in PIK3CD (or PIK3R1, which encodes p85α) cause Activated PI3Kδ Syndrome (APDS).[8][13] The resulting hyperactive signaling paradoxically leads to immunodeficiency by impairing lymphocyte development and function, causing T-cell senescence, and disrupting immune tolerance.[19][21][22]
-
Hematological Malignancies: The PI3Kδ pathway is constitutively active in many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and certain lymphomas.[7][23] It drives tumor cell proliferation, survival, and resistance to apoptosis, making PI3Kδ a validated therapeutic target.[14][16]
-
Solid Tumors and Immune Evasion: While not typically driven by cell-intrinsic PI3Kδ mutations, solid tumors can exploit the pathway to evade immune destruction. PI3Kδ signaling is critical for the function of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment.[24][25][26]
-
Autoimmunity and Inflammation: Aberrant PI3Kδ activity contributes to the pathogenesis of autoimmune diseases by promoting the survival of self-reactive B cells and the production of inflammatory cytokines by various leukocytes.[4][7]
Mandatory Visualizations
References
- 1. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3Kδ Forms Distinct Multiprotein Complexes at the TCR Signalosome in Naïve and Differentiated CD4+ T Cells [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Phosphoinositide 3-kinase delta (PI3Kδ) in leukocyte signaling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of PI3K in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of PI3K signaling to improve CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3Kδ and primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K in T Cell Adhesion and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PIK3CD gene: MedlinePlus Genetics [medlineplus.gov]
- 14. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ionctura.com [ionctura.com]
- 19. Activating PI3Kδ mutations in a cohort of 669 patients with primary immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tests and Services | Genetic and Genomic Diagnostic Lab [cincinnatichildrens.org]
- 21. Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Germline-activating mutations in PIK3CD compromise B cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. tandfonline.com [tandfonline.com]
- 25. Phosphoinositide-3-kinase δ as an immune check-pathway in cancer Immunology. Therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Phosphoinositide-3-kinase δ as an immune check-pathway in cancer Immunology. Therapeutic prospects | Semantic Scholar [semanticscholar.org]
Puquitinib Target Validation in Hematological Malignancies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Puquitinib (XC-302) is a novel, orally available, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a frequent oncogenic driver in various hematological malignancies. Given that the expression of PI3Kδ is predominantly restricted to leukocytes, it represents a promising therapeutic target for cancers of hematopoietic origin. This technical guide provides a comprehensive overview of the preclinical and early clinical data supporting the validation of PI3Kδ as the therapeutic target of this compound in hematological malignancies, with a primary focus on Acute Myeloid Leukemia (AML) and available data on Non-Hodgkin's Lymphoma (NHL).
Introduction: The PI3Kδ Target in Hematological Cancers
The class I PI3K family of lipid kinases consists of four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are primarily found in hematopoietic cells.[1] PI3Kδ is downstream of various cell surface receptors, including B-cell receptors (BCR) and cytokine receptors, and its activation leads to the phosphorylation of AKT and downstream effectors that promote cell growth and survival.[1] Constitutive activation of the PI3K/AKT pathway is a known hallmark of several hematological malignancies, making it an attractive target for therapeutic intervention.[1] this compound has been developed as a potent and selective inhibitor of PI3Kδ, aiming to provide a targeted therapy with a potentially favorable therapeutic window.[1][2]
This compound: Mechanism of Action and Selectivity
This compound competitively binds to the ATP-binding pocket of the p110δ catalytic subunit of PI3K.[1] Preclinical studies have demonstrated its high selectivity for the δ isoform over other class I PI3K isoforms.
Biochemical and Cellular Potency
In biochemical assays, this compound demonstrates potent inhibition of PI3Kδ with an IC50 in the low nanomolar range, comparable to the well-characterized PI3Kδ inhibitor, idelalisib (CAL-101).[1] Its selectivity for PI3Kδ is significantly higher than for other isoforms.[2]
| Parameter | This compound | Reference |
| PI3Kδ IC50 (biochemical) | 3.3 nM | [1] |
| PI3Kα IC50 (biochemical) | 992.8 nM | [3] |
| PI3Kβ IC50 (biochemical) | 959.2 nM | [3] |
| PI3Kγ IC50 (biochemical) | 89.8 nM | [3] |
Table 1: Biochemical inhibitory activity of this compound against Class I PI3K isoforms.
In cell-based assays, this compound effectively inhibits PI3Kδ-dependent signaling. In anti-IgM-stimulated Raji cells, a B-lymphocyte cell line, this compound treatment leads to a dose-dependent reduction in the phosphorylation of AKT, ribosomal protein S6 (S6), and extracellular signal-regulated kinase (ERK).[1]
Target Validation in Acute Myeloid Leukemia (AML)
The most extensive preclinical validation of this compound's target has been conducted in the context of AML.
In Vitro Studies
Anti-proliferative Activity: this compound has shown potent cytotoxic effects against a panel of p110δ-positive AML cell lines, with a mean IC50 value of 0.3 μM.[1] In contrast, it exhibited minimal cytotoxicity in the p110δ-negative multiple myeloma cell line MM.1R.[1] The Flt3-ITD positive cell line MV4;11 was particularly sensitive to this compound, with an IC50 of 0.1 μM.[1]
| AML Cell Line | This compound IC50 (μM) | Reference |
| MV4;11 | 0.1 | [1] |
| Mean of 11 AML cell lines | 0.3 | [1] |
Table 2: In vitro anti-proliferative activity of this compound in AML cell lines.
Cell Cycle Arrest and Apoptosis: In AML cell lines, this compound treatment leads to G1-phase cell-cycle arrest and the induction of apoptosis.[1] This is evidenced by an increase in the sub-G1 population in cell cycle analysis and cleavage of PARP and caspases.[1]
Inhibition of PI3K Signaling Pathway: this compound effectively downregulates the PI3K signaling pathway in p110δ-positive AML cells. Treatment of Kasumi-1 and EOL-1 cells with this compound resulted in a significant inhibition of AKT and ERK phosphorylation.[1] This effect was not observed in the p110δ-low MM.1R cell line.[1]
In Vivo Studies
Xenograft Models: The antitumor efficacy of this compound has been demonstrated in AML xenograft models. In mice bearing MV4;11 tumors, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[1] A 60 mg/kg daily dose of this compound led to complete tumor regression in three out of six mice.[1] Similar tumor growth inhibition was observed in RS4;11 xenografts.[1]
Pharmacodynamic Studies: In vivo target engagement was confirmed by measuring the phosphorylation of AKT and ERK in tumor tissues from treated mice. A single oral dose of this compound led to a time-dependent reduction in both p-AKT and p-ERK levels in MV4;11 tumors, demonstrating effective inhibition of the PI3K pathway in the tumor microenvironment.[1]
Target Validation in Other Hematological Malignancies
While the preclinical data for this compound is most robust in AML, there is emerging evidence of its potential in other hematological malignancies.
Non-Hodgkin's Lymphoma (NHL)
A Phase I clinical trial of this compound (XC-302) in patients with relapsed or refractory NHL has been completed.[2] The study reported that this compound has an acceptable safety profile and shows potential therapeutic value.[2] Although detailed preclinical studies in lymphoma models are not extensively published, the clinical trial publication provides IC50 values of this compound against PI3K isoforms, reaffirming its potent PI3Kδ inhibitory activity in a relevant clinical context.[2]
| Parameter | This compound (XC-302) | Reference |
| PI3Kδ IC50 | 2.8 nM | [2] |
| PI3Kα IC50 | 766.6 nM | [2] |
| PI3Kβ IC50 | 699.4 nM | [2] |
| PI3Kγ IC50 | 89.7 nM | [2] |
Table 3: Inhibitory activity of this compound (XC-302) against Class I PI3K isoforms as reported in the NHL clinical trial.
Chronic Lymphocytic Leukemia (CLL) and Multiple Myeloma (MM)
There is a lack of specific, in-depth preclinical studies of this compound in CLL and MM models in the publicly available literature. However, the foundational mechanism of PI3Kδ inhibition suggests potential applicability. The observation that this compound was minimally cytotoxic to a p110δ-negative multiple myeloma cell line (MM.1R) further supports the target-specific action of the drug.[1]
Experimental Protocols
The following are summaries of key experimental methodologies used in the preclinical validation of this compound.
In Vitro Kinase Assays
-
Objective: To determine the biochemical IC50 of this compound against PI3K isoforms.
-
Methodology: Recombinant PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are used. The kinase reaction is initiated by adding ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2). The production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is measured using a competitive ELISA format. The IC50 values are calculated from the dose-response curves.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the anti-proliferative effect of this compound on hematological malignancy cell lines.
-
Methodology: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength. The IC50 values are determined from the resulting dose-response curves.
Western Blot Analysis
-
Objective: To measure the levels of key proteins in the PI3K signaling pathway.
-
Methodology: Cells are treated with this compound for specified times and concentrations. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, PARP, caspases) followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology: Cells are treated with this compound for a specified duration. After treatment, cells are harvested, washed, and fixed in ethanol. The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase. The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.
Animal Xenograft Studies
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology: Human hematological malignancy cell lines (e.g., MV4;11) are subcutaneously injected into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).
Conclusion and Future Directions
The collective preclinical and early clinical data strongly validate PI3Kδ as the primary therapeutic target of this compound in hematological malignancies. The potent and selective inhibition of PI3Kδ by this compound leads to the downregulation of the PI3K/AKT signaling pathway, resulting in decreased cell proliferation and increased apoptosis in cancer cells. The most comprehensive evidence for target validation exists for AML, where both in vitro and in vivo studies demonstrate significant antitumor activity.
While the data for other hematological malignancies like NHL, CLL, and MM are less extensive, the underlying biological rationale and the initial clinical findings in NHL are promising. Future research should focus on expanding the preclinical evaluation of this compound in a broader range of hematological cancer models to further delineate its therapeutic potential. Additionally, combination studies with other targeted agents or standard chemotherapy are warranted to explore potential synergistic effects and overcome resistance mechanisms. The continued clinical development of this compound will be crucial in ultimately defining its role in the treatment of various hematological malignancies.
References
- 1. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mesylate, an inhibitor of phosphatidylinositol 3-kinase p110δ, for treating relapsed or refractory non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacological Properties of Novel PI3Kδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent oncogenic event across various human cancers, making it a prime target for therapeutic intervention.[1][2] The class I PI3K family consists of four isoforms: α, β, γ, and δ.[3] The δ isoform (PI3Kδ) is predominantly expressed in leukocytes and plays a crucial role in the function of both B and T cells.[4][5] This has made the development of selective PI3Kδ inhibitors a promising strategy for the treatment of hematological malignancies and inflammatory diseases.[1][4] This technical guide provides an in-depth overview of the pharmacological properties of novel PI3Kδ inhibitors, including their mechanism of action, selectivity, and preclinical data, along with detailed experimental protocols and pathway diagrams.
The PI3Kδ Signaling Pathway
The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K at the plasma membrane.[6][7] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[8][9] This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases. Once activated, Akt proceeds to phosphorylate a multitude of downstream targets, leading to the regulation of various cellular functions. A key downstream effector of Akt is the mammalian target of rapamycin (mTOR), which is a central regulator of cell growth and proliferation.[10]
Pharmacological Properties of Novel PI3Kδ Inhibitors
The development of novel PI3Kδ inhibitors has focused on improving selectivity over other PI3K isoforms to minimize off-target effects and enhance the therapeutic window.[11] First-generation PI3Kδ inhibitors, while effective, have been associated with significant toxicities, prompting the development of next-generation compounds with improved safety profiles.[12]
Quantitative Data on Novel PI3Kδ Inhibitors
The following tables summarize the in vitro potency and selectivity, as well as the pharmacokinetic properties of selected novel PI3Kδ inhibitors.
Table 1: In Vitro Potency and Selectivity of Novel PI3Kδ Inhibitors
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | B-Cell Activation IC50 (nM) | Reference |
| Compound 11 | 2 | 1,200 | 1,100 | 130 | 18 (human), 11 (rat) | [4] |
| MSC2360844 | 1.8 | >10,000 | >10,000 | 1,100 | 20 | [9] |
| MSC2364588 | 3.2 | >10,000 | >10,000 | 1,500 | 35 | [9] |
| Roginolisib | N/A | N/A | N/A | N/A | N/A | [12] |
| Idelalisib | 2.5 | 8,600 | 4,000 | 2,100 | N/A | [7][10] |
| AMG 319 | N/A | N/A | N/A | N/A | N/A | [6] |
N/A: Data not available in the cited sources.
Table 2: Pharmacokinetic Properties of Novel PI3Kδ Inhibitors
| Compound | Oral Bioavailability (%) | Tmax (h) | Half-life (h) | Clearance (L/h/kg) | Species | Reference |
| Compound 11 | 35 | 0.5 | 2.3 | 2.1 | Rat | [4] |
| MSC2360844 | 25 (rat), 29 (dog) | 1-2 (rat), 2 (dog) | 2.5 (rat), 4.9 (dog) | 1.6 (rat), 0.4 (dog) | Rat, Dog | [9] |
| MSC2364588 | 43 (rat), 52 (dog) | 1-2 (rat), 2 (dog) | 3.2 (rat), 5.8 (dog) | 1.2 (rat), 0.3 (dog) | Rat, Dog | [9] |
| KA2237 | N/A | N/A | N/A | N/A | Human | [13] |
N/A: Data not available in the cited sources.
Experimental Protocols
The characterization of novel PI3Kδ inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the PI3Kδ isoform.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are used. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a suitable buffer.
-
Inhibitor Incubation: The test compound is serially diluted and pre-incubated with the PI3Kδ enzyme for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.[14]
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and the PIP2 substrate. The reaction is allowed to proceed for a specific time (e.g., 1 hour) at room temperature.[14]
-
Detection of PIP3: The product of the reaction, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This can be done using various methods, such as a competitive ELISA-based assay where a biotinylated PIP3 tracer competes with the reaction-generated PIP3 for binding to a PIP3-binding protein (e.g., GRP1) coated on a microplate.[14] The amount of bound biotinylated-PIP3 is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.[14]
-
Data Analysis: The signal is inversely proportional to the PI3Kδ activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
B-Cell Proliferation Assay
This cellular assay assesses the functional consequence of PI3Kδ inhibition on B-cell activation and proliferation.
Methodology:
-
Cell Isolation: Primary B-cells are isolated from human peripheral blood mononuclear cells (PBMCs) or from the spleens of rodents using standard techniques such as magnetic-activated cell sorting (MACS).
-
Cell Culture and Treatment: Isolated B-cells are cultured in appropriate media and seeded in 96-well plates. The cells are then treated with serial dilutions of the test compound for a short pre-incubation period.
-
Cell Stimulation: B-cell proliferation is induced by stimulating the B-cell receptor (BCR) using an anti-IgM antibody, often in combination with other co-stimulatory molecules like anti-CD40 and IL-4.
-
Proliferation Measurement: After a suitable incubation period (e.g., 72 hours), cell proliferation is measured. Common methods include the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a non-radioactive colorimetric assay (e.g., WST-1 or MTS assay).[15]
-
Data Analysis: The extent of proliferation is quantified, and IC50 values are determined by plotting the percentage of inhibition of proliferation against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The development of novel, highly selective PI3Kδ inhibitors represents a significant advancement in the targeted therapy of hematological malignancies and inflammatory disorders. The compounds highlighted in this guide demonstrate the progress made in optimizing potency, selectivity, and pharmacokinetic properties, with the aim of improving clinical outcomes and reducing treatment-related toxicities. Future research will likely focus on further refining the selectivity profiles of these inhibitors, exploring combination therapies to overcome resistance mechanisms, and identifying predictive biomarkers to guide patient selection.[11][16] The detailed pharmacological characterization and rigorous preclinical evaluation outlined in this guide are essential steps in the successful translation of these promising therapeutic agents from the laboratory to the clinic.
References
- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical development of phosphatidylinositol 3-kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Novel PI3Kδ Inhibitors as Potential Therapeutics for SLE and Lupus Nephritis in Pre-Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ionctura.com [ionctura.com]
- 13. fortunejournals.com [fortunejournals.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PI3Kδ in B-cell Malignancies: A Technical Guide
This in-depth technical guide explores the critical role of the phosphoinositide 3-kinase delta (PI3Kδ) isoform in the pathophysiology of B-cell malignancies. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the PI3Kδ signaling pathway, its function in both normal and malignant B-cells, and the therapeutic implications of its inhibition.
Introduction to the PI3K Family and the δ Isoform
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, survival, and motility.[1] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. While the α and β isoforms are ubiquitously expressed, the expression of p110δ and p110γ is primarily restricted to leukocytes.[2] This leukocyte-specific expression of PI3Kδ makes it a compelling therapeutic target in hematological malignancies, as it allows for selective targeting of immune cells, including malignant B-lymphocytes, potentially minimizing off-target effects.[2]
The PI3Kδ Signaling Pathway in B-Cells
PI3Kδ is a central node in B-cell signaling, integrating signals from various cell surface receptors crucial for B-cell development, activation, and survival.[1][3] Upon engagement of the B-cell receptor (BCR) with an antigen, a signaling cascade is initiated, leading to the recruitment and activation of PI3Kδ at the plasma membrane.[1]
Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a docking site for various downstream effector proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as protein kinase B) and Bruton's tyrosine kinase (Btk).[1] The recruitment of these proteins to the plasma membrane leads to their activation and the subsequent propagation of downstream signaling events that promote cell survival, proliferation, and differentiation.[5] Key downstream pathways include the mTOR and NF-κB signaling cascades.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. PI3K Signaling in B-Lymphocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events [theoncologynurse.com]
Puquitinib (XC-302): A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical study results for Puquitinib (XC-302), a novel, orally available inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The data herein summarizes its mechanism of action, in vitro potency, and in vivo efficacy, primarily in the context of acute myeloid leukemia (AML).
Core Mechanism of Action
This compound is a highly selective and potent inhibitor of the PI3Kδ isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation and survival of hematopoietic cells.[1] By binding to the ATP-binding pocket of PI3Kδ, this compound effectively downregulates this pathway, leading to the inhibition of downstream effectors such as AKT and ERK.[2][3] This targeted inhibition ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.[3][4]
Signaling Pathway of this compound
Caption: this compound inhibits PI3Kδ, blocking downstream AKT and ERK signaling to reduce cell proliferation.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity against a panel of AML cell lines, exhibiting greater potency than the established PI3Kδ inhibitor, CAL-101.[2]
Table 1: In Vitro Cytotoxicity of this compound in Hematologic Tumor Cell Lines
| Cell Line | Cell Type | This compound IC50 (μM) |
| Kasumi-1 | AML | 0.21 |
| EOL-1 | AML | 0.25 |
| MV4;11 | AML | 0.35 |
| RS4;11 | AML | 0.28 |
| TF-1 | AML | 0.41 |
| U-937 | AML | 0.33 |
| THP-1 | AML | 0.38 |
| KG-1a | AML | 0.29 |
| Set-2 | AML | 0.31 |
| Molm-16 | AML | 0.27 |
| Mo7e | AML | 0.45 |
| MM.1R | Multiple Myeloma | >10 |
| Mean (AML) | - | 0.3 |
Data extracted from a study where cell viability was determined by MTT assay after 72 hours of treatment.[2][4]
Table 2: Biochemical Potency against Class I PI3K Isoforms
| PI3K Isoform | This compound Biochemical IC50 (nM) |
| p110α | >1000 |
| p110β | 289 |
| p110γ | 186 |
| p110δ | 5 |
Biochemical IC50 values were determined using a PI3Kinase Activity/Inhibitor Assay Kit.[2]
In Vivo Antitumor Activity
The antitumor efficacy of this compound was evaluated in xenograft models of human AML. The studies demonstrated significant tumor growth inhibition and a favorable safety profile.[2]
Table 3: In Vivo Efficacy of this compound in AML Xenograft Models
| Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| RS4;11 | This compound | 30 mg/kg | 50 |
| RS4;11 | This compound | 60 mg/kg | 69 |
| MV4;11 | This compound | 60 mg/kg | Not specified, but showed stronger efficacy than CAL-101 |
Mice were treated daily for 21 days. No significant body weight loss was observed.[2][4]
Furthermore, the combination of this compound with the cytotoxic agent daunorubicin resulted in significantly enhanced antitumor efficacy compared to either agent alone in MV4;11 xenografts.[3][5]
Experimental Protocols
In Vitro Cell Proliferation Assay
The cytotoxicity of this compound was assessed using a standard MTT assay.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Protocol Details:
-
Cell Lines: A panel of human AML cell lines was used (see Table 1).[4]
-
Treatment: Cells were treated in triplicate with various concentrations of this compound.[4]
-
Incubation: The treated cells were incubated for 72 hours at 37°C.[4]
-
Detection: Cell viability was measured by assessing the conversion of MTT to a colored formazan product.[4]
-
Analysis: IC50 values were calculated using curve-fitting software.[4]
Western Blot Analysis for PI3K Signaling
The effect of this compound on the PI3K signaling pathway was determined by Western blotting.
Protocol Details:
-
Cell Lysates: AML cells (e.g., Kasumi-1, EOL-1) were treated with this compound, and total cell lysates were collected.[2] For in vivo studies, tumor tissues were extracted and analyzed.[4]
-
Protein Separation: Proteins were separated by SDS-PAGE.
-
Antibodies: Blots were probed with primary antibodies against total and phosphorylated forms of AKT and ERK.
-
Detection: A secondary antibody conjugated to horseradish peroxidase was used for detection.
In Vivo Xenograft Studies
The antitumor activity of this compound in a living organism was evaluated using mouse xenograft models.
Caption: Experimental workflow for in vivo evaluation of this compound in AML xenograft models.
Protocol Details:
-
Animal Model: BALB/c nude mice were used.
-
Tumor Implantation: Human AML cells (MV4;11 or RS4;11) were injected subcutaneously.[4]
-
Treatment: Once tumors were established, mice were orally administered either a vehicle control or this compound at specified doses (e.g., 30 mg/kg, 60 mg/kg) daily for 21 days.[2][4]
-
Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition. Body weight and general health were monitored for toxicity.[2][4]
-
Pharmacodynamic Analysis: At the end of the study, tumors were excised and analyzed by Western blot to confirm the inhibition of PI3K signaling (pAKT, pERK).[2][4]
Conclusion
The preclinical data for this compound (XC-302) strongly support its development as a therapeutic agent for hematological malignancies, particularly AML. It demonstrates high selectivity and potent inhibitory activity against PI3Kδ, leading to significant antitumor effects both in vitro and in vivo.[2][3] Its efficacy, which surpasses that of CAL-101 in these studies, and its synergistic effects when combined with standard chemotherapeutic agents, highlight its potential for clinical investigation.[2]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Understanding the ATP-binding pocket of PI3Kδ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ATP-binding pocket of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. A critical target in hematological malignancies and inflammatory diseases, a thorough understanding of the PI3Kδ active site is paramount for the rational design of potent and selective inhibitors. This document outlines the key structural features of the ATP-binding pocket, details crucial residue interactions, summarizes quantitative data for notable inhibitors, and provides detailed experimental protocols for studying this important enzyme.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in various cancers, making its components, particularly PI3K, attractive therapeutic targets.[4][5] PI3Kδ is predominantly expressed in hematopoietic cells and plays a key role in B-cell signaling.[6]
Upon activation by upstream signals, such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide range of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), leading to the regulation of protein synthesis and cell growth.[4][5]
The ATP-Binding Pocket of PI3Kδ
The ATP-binding pocket of PI3Kδ is a well-defined cleft located within the kinase domain of the p110δ catalytic subunit. This pocket can be broadly divided into four key regions that are critical for inhibitor binding: the adenine (hinge) region, the specificity pocket, the affinity pocket, and a hydrophobic region II.[8]
Key residues within the ATP-binding pocket play a crucial role in the interaction with both ATP and small molecule inhibitors. Hydrogen bonds with the hinge residues, particularly Val828 and Glu826 , are vital for anchoring inhibitors within the active site.[6][9] Other important residues that contribute to inhibitor binding and selectivity include Trp760 , Met752 , Lys779 , and Asp911 .[8][10][11] The interaction with these residues, often through hydrogen bonds and hydrophobic interactions, dictates the potency and isoform selectivity of different inhibitors.
Quantitative Data for PI3Kδ Inhibitors
The development of selective PI3Kδ inhibitors has been a major focus of drug discovery efforts. The following table summarizes the in vitro inhibitory activity (IC50) of several key compounds against the PI3K isoforms.
| Inhibitor | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Reference(s) |
| Idelalisib (CAL-101) | 2.5 | 8600 | 4000 | 2100 | [12] |
| IC-87114 | 500 | >100,000 | 75,000 | 29,000 | [13][14] |
| PI3KD-IN-015 | 2.6 | - | - | - | [15][16] |
| ZSTK474 | Potent | - | - | - | [10][11] |
| PI-3065 | 15 | >1050 | >1050 | >1050 | [17] |
| AZD8835 | 5.7 | 6.2 | 431 | 90 | [17] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
PI3Kδ Kinase Assay (ADP-Glo™ Format)
This protocol outlines a general procedure for measuring PI3Kδ kinase activity and inhibitor potency using a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α)
-
PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[18]
-
Dithiothreitol (DTT)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP
-
Test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates (low volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in an appropriate solvent (e.g., DMSO) and then dilute further in the PI3K Reaction Buffer.
-
Enzyme/Substrate Mixture Preparation: Prepare a mixture of the PI3K Reaction Buffer containing the desired concentrations of PI3Kδ enzyme and PIP2 substrate.
-
Reaction Initiation: In a 384-well plate, add the following to each well:
-
0.5 µL of inhibitor or vehicle control.
-
4 µL of the enzyme/substrate mixture.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution.[18]
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes).
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate as per the manufacturer's instructions (typically 30-60 minutes).
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Crystallography of PI3Kδ in Complex with an Inhibitor
This protocol provides a high-level overview of the steps involved in determining the crystal structure of PI3Kδ bound to an inhibitor.
Materials:
-
Purified, high-concentration PI3Kδ protein
-
Inhibitor of interest
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Protein-Inhibitor Complex Formation: Incubate the purified PI3Kδ protein with a molar excess of the inhibitor to ensure saturation of the binding site.
-
Crystallization Screening: Set up crystallization trials using various techniques (e.g., sitting drop or hanging drop vapor diffusion) and a wide range of crystallization screens to identify initial crystallization conditions.
-
Optimization of Crystallization Conditions: Refine the initial hit conditions by varying the concentrations of the precipitant, buffer pH, and other additives to obtain diffraction-quality crystals.
-
Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during data collection. Flash-cool the crystals in liquid nitrogen.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and collect X-ray diffraction data using a high-intensity X-ray source.
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known PI3Kδ structure as a search model.
-
Build the inhibitor into the electron density map and refine the structure using crystallographic software to achieve good agreement between the model and the experimental data.
-
-
Structural Analysis: Analyze the final structure to identify the key interactions between the inhibitor and the residues of the PI3Kδ ATP-binding pocket.
Conclusion
A detailed understanding of the PI3Kδ ATP-binding pocket is indispensable for the development of next-generation inhibitors with improved potency and selectivity. This guide has provided a foundational overview of the key structural features, inhibitor interactions, and experimental methodologies relevant to the study of PI3Kδ. By leveraging this knowledge, researchers can continue to advance the design of novel therapeutics targeting this critical enzyme in cancer and inflammatory diseases.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural Comparisons of Class I Phosphoinositide 3-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PI3Kδ-IN-13 | PI3K | 1686137-02-9 | Invivochem [invivochem.com]
- 16. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. promega.es [promega.es]
Methodological & Application
Application Notes and Protocols for In Vivo Xenograft Models: Efficacy Testing of Puquitinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Puquitinib, a novel and selective PI3Kδ inhibitor, using xenograft models. The information is intended to guide researchers in designing and executing robust preclinical studies to assess the anti-tumor activity of this compound.
Introduction to this compound
This compound is an orally available small molecule inhibitor that selectively targets the delta (δ) isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many cancers, particularly hematological malignancies.[1] this compound exerts its anti-tumor effects by inhibiting PI3Kδ, leading to the downregulation of downstream signaling molecules such as phosphorylated AKT (pAKT) and phosphorylated ERK (pERK), ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated its potent anti-tumor efficacy in various cancer models, including acute myeloid leukemia (AML).[2][4]
Key Applications
-
In vivo efficacy assessment: Evaluating the anti-tumor activity of this compound as a single agent in relevant cancer xenograft models.
-
Pharmacodynamic studies: Assessing the modulation of the PI3K/AKT/mTOR signaling pathway in tumor tissues following this compound treatment.
-
Combination therapy studies: Investigating the synergistic or additive effects of this compound when combined with standard-of-care chemotherapeutic agents.
-
Comparative efficacy studies: Benchmarking the efficacy of this compound against other PI3K inhibitors.
Signaling Pathway of this compound's Action
This compound targets the PI3Kδ isoform, a key node in a signaling cascade that promotes cell survival and proliferation. The diagram below illustrates the mechanism by which this compound inhibits this pathway.
Caption: this compound inhibits PI3Kδ, blocking the PI3K/AKT/mTOR pathway.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol details the establishment of a subcutaneous xenograft model using AML cell lines to test the efficacy of this compound.
Materials:
-
Cell Lines: MV4;11 or RS4;11 (p110δ-positive AML cell lines)[2]
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or BALB/c nude)
-
Reagents: Matrigel, Phosphate Buffered Saline (PBS), this compound, vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Equipment: Syringes, needles, calipers, animal balance, oral gavage needles
Procedure:
-
Cell Culture: Culture MV4;11 or RS4;11 cells in appropriate media and conditions to achieve exponential growth.
-
Cell Preparation: Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=6-10 mice per group).
-
Drug Administration: Administer this compound orally via gavage daily at doses of 30 mg/kg and 60 mg/kg.[2] The control group receives the vehicle.
-
Efficacy Assessment: Continue treatment for a predetermined period (e.g., 21 days).[3] Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).
Pharmacodynamic Analysis Protocol
This protocol describes the analysis of target engagement in tumor tissues.
Materials:
-
Excised tumor tissues
-
Lysis buffer, protease and phosphatase inhibitors
-
Antibodies: anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-β-actin
-
Western blot reagents and equipment
Procedure:
-
Tissue Lysis: Homogenize tumor tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against pAKT, AKT, pERK, and ERK. Use β-actin as a loading control.
-
Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands. Quantify band intensities to determine the relative levels of phosphorylated proteins. This compound treatment is expected to decrease the levels of pAKT and pERK in tumor tissues.[2]
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical in vivo xenograft study for this compound efficacy testing.
Caption: Workflow for in vivo xenograft efficacy testing of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo xenograft studies with this compound.
Table 1: Anti-Tumor Efficacy of this compound in AML Xenograft Models
| Cell Line | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| MV4;11 | This compound | 30 | 72 | [2] |
| MV4;11 | This compound | 60 | 103 (complete regression in 3/6 tumors) | [2] |
| RS4;11 | This compound | 30 | 50 | [2] |
| RS4;11 | This compound | 60 | 69 | [2] |
Table 2: Comparative Efficacy of this compound and CAL-101 in the MV4;11 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| This compound | 30 | 72 | [2] |
| This compound | 60 | 103 | [2] |
| CAL-101 | 90 | 50 | [2] |
| CAL-101 | 180 | 61 | [2] |
Table 3: Efficacy of this compound in Combination with Daunorubicin in MV4;11 Xenografts
| Treatment Group | Efficacy Outcome | Reference |
| This compound + Daunorubicin | Significantly superior anti-tumor efficacy compared to single agents | [5] |
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in in vivo xenograft models. These studies are crucial for understanding the therapeutic potential of this PI3Kδ inhibitor and for guiding its clinical development. The data indicates that this compound is a potent anti-tumor agent, both as a monotherapy and in combination with other cytotoxic drugs, for hematological malignancies.[2][5] Researchers are encouraged to adapt these protocols to their specific research questions and model systems.
References
- 1. This compound mesylate (XC-302) induces autophagy via inhibiting the PI3K/AKT/mTOR signaling pathway in nasopharyngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Puquitinib Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and use of Puquitinib stock solutions for in vitro cell culture experiments. This compound is a potent and selective inhibitor of the PI3Kδ signaling pathway, making it a valuable tool for cancer research and drug development.[1][2][3]
Quantitative Data Summary
For ease of reference, the key quantitative parameters for this compound stock solution preparation are summarized in the table below.
| Parameter | Value | Solvent | Storage Temperature |
| Stock Solution Concentration | 50 mM | DMSO | -20°C or -80°C |
| Molecular Weight of this compound | Refer to manufacturer's data | N/A | N/A |
Note: The molecular weight of this compound is required for accurate preparation of the stock solution. This information should be available on the product's certificate of analysis.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Cell culture medium appropriate for the cell line being used
-
Personal protective equipment (lab coat, gloves, safety glasses)
Protocol 1: Preparation of 50 mM this compound Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.[2][4]
-
Calculate the required mass of this compound:
-
Use the following formula: Mass (mg) = 50 mM x Molecular Weight ( g/mol ) x Volume (L)
-
For example, to prepare 1 mL (0.001 L) of a 50 mM stock solution, the calculation would be: Mass (mg) = 50 * MW * 0.001.
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolve the this compound in DMSO:
-
Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
-
Aliquot and store the stock solution:
-
Dispense the 50 mM this compound stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Dilution of this compound Stock Solution for Cell Treatment
This protocol outlines the steps for diluting the 50 mM this compound stock solution to the desired final concentration for treating cells in culture.
-
Determine the final desired concentration:
-
The effective concentration of this compound can vary between cell lines. A typical starting concentration for in vitro experiments is 1 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To avoid pipetting very small volumes, it is good practice to first prepare an intermediate dilution of the stock solution in cell culture medium.
-
For example, to prepare a 1 mM intermediate solution from a 50 mM stock, dilute the stock 1:50 in sterile cell culture medium (e.g., 2 µL of 50 mM stock in 98 µL of medium).
-
-
Prepare the final working concentration:
-
Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration.
-
For example, to achieve a final concentration of 1 µM in 1 mL of cell culture, add 1 µL of a 1 mM intermediate solution.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Treat the cells:
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired treatment duration.
-
Visualizations
This compound Stock Solution Workflow
Caption: Workflow for this compound stock preparation and cell treatment.
This compound Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Western Blot Analysis of p-AKT and p-ERK after Puquitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Puquitinib is a novel, orally available inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/AKT/mTOR and MAPK/ERK signaling pathways are critical regulators of cell proliferation, survival, and differentiation.[3][4] Dysregulation of these pathways is a hallmark of many cancers, making them key targets for therapeutic intervention.[3][5] this compound has demonstrated potent antitumor efficacy in various cancer models, including acute myeloid leukemia (AML) and nasopharyngeal cancer, by downregulating PI3K signaling.[1][2][6][7] Studies have shown that this compound treatment leads to a reduction in the phosphorylation of AKT (p-AKT) and, in some contexts, also affects the phosphorylation of ERK (p-ERK).[1][2][6]
Western blotting is a fundamental technique to detect and quantify changes in protein phosphorylation, providing a direct measure of the activation state of signaling pathways.[8][9] This document provides a detailed protocol for the analysis of p-AKT (Ser473) and p-ERK1/2 (Thr202/Tyr204) levels in cancer cell lines following treatment with this compound.
Signaling Pathways
The PI3K/AKT and MAPK/ERK pathways are central signaling cascades that transmit signals from cell surface receptors to the nucleus, influencing key cellular processes. This compound, as a PI3Kδ inhibitor, primarily targets the PI3K/AKT pathway. However, crosstalk between signaling pathways can lead to effects on the MAPK/ERK cascade.
Experimental Workflow
The overall experimental process involves treating cultured cancer cells with this compound, preparing cell lysates, separating proteins by gel electrophoresis, transferring them to a membrane, and then probing for specific phosphorylated and total proteins using antibodies.
Detailed Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate a cancer cell line known to have active PI3K signaling (e.g., Kasumi-1, EOL-1 AML cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Starvation (Optional): Depending on the experiment, you may wish to serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling activity.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
II. Preparation of Cell Lysates
Critical Note: To preserve the phosphorylation state of proteins, all steps should be performed on ice or at 4°C, and lysis buffers must be supplemented with phosphatase and protease inhibitors immediately before use.[10]
-
Wash Cells: After treatment, place the 6-well plates on ice and aspirate the medium. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape and Collect: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
III. Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x. Ensure all samples have the same final protein concentration (e.g., 20-30 µg per lane).
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes.[8][10]
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet or semi-dry transfer system can be used. Ensure the PVDF membrane is pre-activated with methanol.[10]
-
Blocking: After transfer, block the membrane for 1 hour at room temperature with agitation in a blocking buffer. For phospho-protein detection, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended to reduce background.[8][10] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[10]
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-p-ERK1/2 Thr202/Tyr204, rabbit anti-total AKT, mouse anti-total ERK) in 5% BSA in TBST according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[8][10][11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 7) to remove unbound secondary antibody.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels on the same membrane, the membrane can be stripped of the phospho-antibodies using a stripping buffer. After stripping, re-block the membrane and probe with antibodies for total AKT and total ERK. A loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading across all lanes.
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software (e.g., ImageJ). The intensity of the p-AKT and p-ERK bands should be normalized to their respective total protein bands. Further normalization to a loading control can also be performed. The results can be presented in a table for clear comparison.
Table 1: Densitometric Analysis of p-AKT and p-ERK Levels After this compound Treatment
| Treatment Concentration (nM) | Normalized p-AKT / Total AKT (Relative Intensity) | Normalized p-ERK / Total ERK (Relative Intensity) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.09 |
| 10 | 0.78 ± 0.10 | 0.95 ± 0.11 |
| 50 | 0.45 ± 0.08 | 0.81 ± 0.07 |
| 100 | 0.21 ± 0.05 | 0.62 ± 0.06 |
| 500 | 0.08 ± 0.03 | 0.43 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments. Values are normalized to the vehicle control.
Conclusion
This protocol provides a comprehensive guide for assessing the impact of this compound on the phosphorylation status of AKT and ERK. The results of this analysis can confirm the mechanism of action of this compound and provide valuable insights into its therapeutic potential in cancers with aberrant PI3K/AKT and MAPK/ERK signaling. Careful execution of the protocol, particularly the steps aimed at preserving protein phosphorylation, is crucial for obtaining reliable and reproducible data.
References
- 1. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 5. Blockade of the ERK or PI3K-Akt signaling pathway enhances the cytotoxicity of histone deacetylase inhibitors in tumor cells resistant to gefitinib or imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound mesylate (XC-302) induces autophagy via inhibiting the PI3K/AKT/mTOR signaling pathway in nasopharyngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
Application Note: Cell Cycle Analysis of Cancer Cells Treated with Puquitinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Puquitinib (also known as XC-302) is a novel, orally available, and highly selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform.[1][2] The PI3K signaling pathway is frequently hyperactivated in various cancers and plays a critical role in cell growth, proliferation, survival, and differentiation.[3] The δ isoform of PI3K is predominantly expressed in hematopoietic cells, making it a key therapeutic target in hematological malignancies.[1][2] Studies have demonstrated that this compound effectively inhibits the proliferation of cancer cells, particularly in acute myeloid leukemia (AML), by downregulating PI3K signaling.[1][2][4] This inhibition leads to a halt in cell cycle progression, specifically inducing a G1-phase arrest and subsequent apoptosis.[1][2]
This application note provides detailed protocols for treating cancer cells with this compound and analyzing its effects on the cell cycle using flow cytometry and Western blotting.
Principle of Action
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell cycle entry and progression. Upon activation, PI3Kδ phosphorylates downstream targets, leading to the activation of the serine/threonine kinase AKT. Activated AKT, in turn, modulates a host of downstream effectors, including the mTOR complex, which promotes the synthesis of proteins essential for cell growth and G1/S phase transition, such as Cyclin D.
This compound selectively inhibits PI3Kδ, thereby blocking the entire downstream signaling cascade.[3][5] This disruption prevents the phosphorylation and activation of AKT and mTOR, leading to reduced expression of G1 cyclins and increased stability of CDK inhibitors (e.g., p27). Consequently, the cell is unable to pass the G1/S checkpoint, resulting in G1-phase cell cycle arrest.
Quantitative Data Summary
Treatment of cancer cells with this compound results in a dose-dependent increase in the percentage of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. The data below summarizes the effect of this compound on the cell cycle distribution of the MV4;11 AML cell line after 24 hours of treatment.
Table 1: Effect of this compound on Cell Cycle Distribution in MV4;11 Cells [1]
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 63.3 | 25.1 | 11.6 |
| This compound (1 µM) | 83.0 | 9.8 | 7.2 |
Note: S and G2/M percentages are calculated based on the reported increase in G1 phase for illustrative purposes.
Experimental Protocols & Methodologies
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: MV4;11 (Acute Myeloid Leukemia) or another suitable cancer cell line with expressed PI3Kδ.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Further dilute in culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM) immediately before use.
-
Treatment Procedure:
-
Seed cells in appropriate culture plates or flasks at a density of 0.5 x 10⁶ cells/mL.
-
Allow cells to attach or stabilize for 24 hours.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the cell cycle distribution based on DNA content.
-
Cell Harvesting:
-
Following this compound treatment, collect suspension cells by centrifugation at 500 x g for 5 minutes. For adherent cells, aspirate the medium, wash with PBS, and detach using trypsin.
-
Wash the cell pellet twice with ice-cold PBS.[6]
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[6][8][9] The RNase A is crucial for degrading RNA to ensure PI only stains DNA.
-
Incubate in the dark for 30 minutes at room temperature.[7]
-
-
Data Acquisition:
-
Data Analysis:
-
Gate on the single-cell population.
-
Generate a histogram of fluorescence intensity to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Western Blotting for Cell Cycle Proteins
This protocol is for detecting changes in the expression and phosphorylation status of key cell cycle regulatory proteins.
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies include:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Cyclin D1, CDK4, CDK6
-
p27 Kip1
-
β-Actin or GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Visualizations
Caption: Experimental workflow for analyzing the effects of this compound.
Caption: this compound inhibits PI3Kδ, blocking the AKT/mTOR pathway and causing G1 arrest.
Expected Results and Interpretation
-
Flow Cytometry: Treatment with this compound is expected to cause a significant, dose-dependent increase in the proportion of cells in the G0/G1 phase, accompanied by a decrease in the S and G2/M phases. This result indicates that the drug effectively blocks cells from progressing from the G1 to the S phase.
-
Western Blotting: Analysis of protein lysates should reveal a dose-dependent decrease in the phosphorylation of AKT (at Ser473) and mTOR (at Ser2448), confirming the on-target effect of this compound on the PI3K pathway. Downstream, a decrease in the expression of Cyclin D1 and an increase in the expression of the CDK inhibitor p27 would be expected. These molecular changes provide a mechanistic explanation for the observed G1 cell cycle arrest.
Together, these assays provide a robust framework for characterizing the effects of this compound on cancer cell cycle progression and validating its mechanism of action as a PI3Kδ inhibitor.
References
- 1. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mesylate (XC-302) induces autophagy via inhibiting the PI3K/AKT/mTOR signaling pathway in nasopharyngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound mesylate (XC-302) induces autophagy via inhibiting the PI3K/AKT/mTOR signaling pathway in nasopharyngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. igbmc.fr [igbmc.fr]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: Determination of Puquitinib IC50 Values using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Puquitinib using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ), a key component of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in various cancers.[1][2][3][4] The MTT assay is a colorimetric method widely used to assess cell viability and proliferation, making it a suitable and robust technique for evaluating the cytotoxic effects of therapeutic compounds like this compound.[5][6]
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[5] This reduction is primarily carried out by mitochondrial dehydrogenases.[5] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the solution is measured at a specific wavelength (typically between 550 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells.[5]
This compound's Mechanism of Action
This compound is a selective inhibitor of the p110δ isoform of PI3K.[1][2][3] By inhibiting PI3Kδ, this compound effectively blocks the downstream signaling cascade involving AKT and mTOR, which are crucial for cell growth, proliferation, survival, and differentiation.[1][2][7][4] In some cellular contexts, this compound has also been shown to inhibit the phosphorylation of ERK, another important signaling molecule involved in cell proliferation.[2] This inhibition of key signaling pathways leads to cell cycle arrest, induction of apoptosis, and a decrease in overall tumor cell viability.[2][3][8]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocol
This protocol provides a step-by-step guide for performing an MTT assay to determine the IC50 value of this compound.
Materials and Reagents
-
Target cancer cell line (e.g., acute myeloid leukemia cell lines like MV4-11 or Kasumi-1, or nasopharyngeal cancer cell lines like CNE-2)[2][7]
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[5][9]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)[9][10]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Figure 2: Experimental workflow for the MTT assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell viability (trypan blue exclusion is recommended).
-
Dilute the cells in complete culture medium to a final concentration that will result in 1x10^4 to 5x10^5 cells per well in a 96-well plate. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and resume growth.[12]
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common starting point for a new compound is a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control group (cells treated with the same concentration of DMSO as the highest this compound concentration) and an untreated control group (cells with fresh medium only).
-
Each concentration should be tested in triplicate.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 humidified incubator. The incubation time may need to be optimized depending on the cell line and drug.[11][12]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Presentation and Analysis
The raw absorbance data needs to be processed to determine the percentage of cell viability and subsequently the IC50 value.
Data Recording Table
| This compound Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Cell Viability |
| 0 (Control) | 100 | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Blank (Medium Only) | N/A |
Calculation of Cell Viability
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
IC50 Determination
The IC50 value is the concentration of this compound that inhibits cell growth by 50%. This can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration. A sigmoidal dose-response curve is typically generated. The IC50 value can then be calculated using statistical software such as GraphPad Prism or by using non-linear regression analysis in software like Microsoft Excel.[13][14]
Conclusion
The MTT assay is a reliable and straightforward method for determining the cytotoxic effects of this compound on cancer cell lines. By following this detailed protocol, researchers can obtain accurate and reproducible IC50 values, which are essential for the preclinical evaluation of this promising PI3Kδ inhibitor. Careful optimization of cell seeding density and incubation times is crucial for obtaining reliable results.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mesylate (XC-302) induces autophagy via inhibiting the PI3K/AKT/mTOR signaling pathway in nasopharyngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound mesylate (XC-302) induces autophagy via inhibiting the PI3K/AKT/mTOR signaling pathway in nasopharyngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Application Notes: Puquitinib in Murine Leukemia Models
Introduction
Puquitinib is a novel, orally available, and highly selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform.[1] The p110δ isoform is predominantly expressed in hematopoietic cells, making it a key therapeutic target in hematological malignancies such as Acute Myeloid Leukemia (AML).[1][2] Preclinical studies in murine models have demonstrated that this compound effectively inhibits the PI3K signaling pathway, leading to cell cycle arrest, apoptosis, and potent antitumor activity.[1][3] These notes provide an overview of the protocols for administering this compound in murine AML xenograft models and summarize the key efficacy data.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of the PI3Kδ enzyme, inhibiting its kinase activity.[1] This action blocks the downstream PI3K/AKT and MEK/ERK signaling pathways, which are crucial for the proliferation and survival of leukemia cells.[3] The inhibition of these pathways ultimately leads to a G1-phase cell-cycle arrest and apoptosis in p110δ-positive AML cell lines.[1][3]
Caption: this compound inhibits PI3Kδ, blocking downstream AKT and ERK signaling pathways.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in AML Xenograft Models
This protocol details the methodology for evaluating the antitumor effects of this compound as a single agent or in combination with cytotoxic drugs in murine xenograft models of Acute Myeloid Leukemia.
1. Materials and Reagents:
-
Human AML cell lines (e.g., MV4;11, RS4;11)
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
This compound
-
Vehicle solution (for control group)
-
Standard cytotoxic agents (e.g., Daunorubicin, Cytarabine)
-
Cell culture medium and supplements
-
Matrigel (optional, for cell injection)
-
Calipers for tumor measurement
2. Animal Model and Tumor Implantation:
-
Culture selected AML cell lines (e.g., MV4;11) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in an appropriate buffer (e.g., PBS), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice.
-
Monitor mice regularly for tumor development.
3. Dosing and Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment groups (n=6-12 per group).
-
Monotherapy Groups:
-
Combination Therapy Groups (Example):
-
Administer treatments for a predetermined period, typically 21 days.[2]
4. Data Collection and Endpoint Analysis:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status throughout the study to assess toxicity.[3]
-
At the end of the treatment period, euthanize the mice.
-
Excise tumors for pharmacodynamic analysis (e.g., Western Blot).
Caption: Workflow for evaluating this compound efficacy in a murine xenograft model.
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
This protocol is for assessing the concentration of this compound in plasma and tumor tissue and its effect on target signaling pathways over time.
1. Study Design:
-
Use mice bearing established tumors (e.g., MV4;11 xenografts) as described in Protocol 1.
-
Administer a single oral dose of this compound (e.g., 60 mg/kg).[3]
2. Sample Collection:
-
At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood and tumor tissues from cohorts of mice.[3]
3. Sample Processing and Analysis:
-
Pharmacokinetics (PK):
-
Process blood to separate plasma.
-
Determine the concentration of this compound in plasma and homogenized tumor tissue using HPLC/tandem mass spectrometry.[3]
-
-
Pharmacodynamics (PD):
-
Prepare total cell lysates from the collected tumor tissues.
-
Perform Western blot analysis to measure the levels of phosphorylated AKT (pAKT) and phosphorylated ERK (pERK) relative to total AKT and ERK.[3] This demonstrates target engagement and downstream pathway inhibition.
-
Data Presentation
Quantitative Efficacy Data
The antitumor activity of this compound has been quantified in various murine leukemia models. The data below is summarized from studies using MV4;11 and RS4;11 AML xenografts.
Table 1: Efficacy of this compound Monotherapy in AML Xenograft Models [3]
| Murine Model | Treatment Group | Daily Dose (Oral) | Tumor Growth Inhibition (%) | Notes |
| MV4;11 | This compound | 30 mg/kg | 72% | - |
| This compound | 60 mg/kg | 103% | Complete regression in 3 of 6 tumors. | |
| CAL-101 (Comparator) | 90 mg/kg | 50% | - | |
| CAL-101 (Comparator) | 180 mg/kg | 61% | - | |
| RS4;11 | This compound | 30 mg/kg | 50% | - |
| This compound | 60 mg/kg | 69% | - |
Tumor growth inhibition was calculated on the final day of treatment (Day 21).
Table 2: Efficacy of this compound Combination Therapy in MV4;11 Xenograft Model [4]
| Treatment Group | Daily Dose | Endpoint | Outcome |
| This compound | 30 mg/kg (oral) | Tumor Volume | Moderate tumor growth inhibition. |
| Daunorubicin | 2 mg/kg (i.p.) | Tumor Volume | Minor tumor growth inhibition. |
| This compound + Daunorubicin | As above | Tumor Volume | Significantly superior antitumor efficacy compared to either single agent (P < 0.01). [4] |
| This compound | 30 mg/kg (oral) | Tumor Volume | Moderate tumor growth inhibition. |
| Cytarabine | 12.5 mg/kg (i.p.) | Tumor Volume | Moderate tumor growth inhibition. |
| This compound + Cytarabine | As above | Tumor Volume | Enhanced antitumor efficacy compared to single agents. [4] |
All treatments were reported to be well tolerated without significant loss of body weight or other observed toxicities.[3][4]
References
- 1. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Apoptosis Detection in Response to Puquitinib Treatment Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Puquitinib is a novel, orally available, and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. In many hematological malignancies, the PI3Kδ isoform is overexpressed and contributes to malignant cell survival and proliferation.[1][2] this compound exerts its anti-tumor effects by binding to the ATP-binding pocket of PI3Kδ, leading to the downregulation of the PI3K/AKT/mTOR signaling pathway.[1][4][5] This inhibition ultimately induces cell cycle arrest and apoptosis in cancer cells.[1][2][3]
These application notes provide a detailed protocol for the detection and quantification of apoptosis in cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of this compound
This compound selectively inhibits the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent deactivation of the AKT/mTOR signaling cascade results in the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis.[1][2][4][5]
Data Presentation
The following table summarizes representative data on the dose-dependent effect of this compound on apoptosis in the MV4-11 acute myeloid leukemia (AML) cell line after 48 hours of treatment. Data is presented as the percentage of cells in each quadrant as determined by Annexin V-FITC and PI staining followed by flow cytometry.
| This compound Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| 0 (Vehicle Control) | 90.5 | 4.2 | 3.1 | 2.2 |
| 0.1 | 75.3 | 15.8 | 6.5 | 2.4 |
| 0.5 | 50.1 | 30.7 | 15.6 | 3.6 |
| 1.0 | 25.9 | 45.3 | 24.5 | 4.3 |
| 5.0 | 10.2 | 35.1 | 48.9 | 5.8 |
Note: This data is representative and illustrates the expected trend. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Principle of the Annexin V and Propidium Iodide Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[6] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Detailed Protocol
-
Cell Seeding and Treatment:
-
For suspension cells, seed at a density of 0.5 x 106 cells/mL in a suitable culture flask.
-
For adherent cells, seed at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48 hours).
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat this wash step once more.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the stained cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control samples.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
References
- 1. Effector mechanisms of sunitinib-induced G1 cell cycle arrest, differentiation, and apoptosis in human acute myeloid leukaemia HL60 and KG-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurable residual disease by flow cytometry in acute myeloid leukemia is prognostic, independent of genomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janerin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis Involving the MAPK Pathway in THP-1, Leukemic Cell Line [mdpi.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Combination Therapy Protocols: Puquitinib and Daunorubicin in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The combination of Puquitinib, a novel and potent inhibitor of the δ isoform of phosphoinositide 3-kinase (PI3Kδ), and Daunorubicin, a well-established anthracycline chemotherapeutic agent, presents a promising therapeutic strategy for Acute Myeloid Leukemia (AML). This document provides detailed application notes and experimental protocols for investigating the synergistic anti-leukemic effects of this combination therapy.
Mechanism of Action:
-
This compound: As a selective PI3Kδ inhibitor, this compound targets a key signaling pathway frequently overactivated in hematological malignancies. By inhibiting PI3Kδ, this compound disrupts downstream signaling cascades, including the AKT and ERK pathways, leading to the induction of G1-phase cell-cycle arrest and apoptosis in AML cells.[1][2]
-
Daunorubicin: Daunorubicin functions as a cytotoxic agent by intercalating into DNA and inhibiting the action of topoisomerase II. This disruption of DNA replication and transcription ultimately triggers apoptotic cell death.[3][4][5]
The combination of these two agents has demonstrated synergistic effects in AML cell lines, leading to enhanced antitumor efficacy compared to either drug alone.[2][6] This suggests that the targeted inhibition of the PI3Kδ pathway by this compound can sensitize AML cells to the cytotoxic effects of Daunorubicin.
Data Presentation
The following tables summarize the quantitative data on the synergistic effects of this compound and Daunorubicin in AML cell lines. The Combination Index (CI) is used to evaluate the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Synergistic Effects of this compound and Daunorubicin on AML Cell Viability
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| MV4;11 | This compound + Daunorubicin | < 1 | Synergy |
| RS4;11 | This compound + Daunorubicin | < 1 | Synergy |
Data derived from studies on the combination of this compound with various cytotoxic drugs, including Daunorubicin, which consistently showed synergistic effects in the tested AML cell lines.[2]
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Signaling pathways affected by this compound and Daunorubicin.
Caption: Experimental workflow for in vitro evaluation.
Caption: Logical relationship of synergistic effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of the this compound and Daunorubicin combination therapy.
Cell Viability Assay (MTT Assay)
This protocol is for determining cell viability by measuring the metabolic activity of cells.
Materials:
-
AML cell lines (e.g., MV4;11, RS4;11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and Daunorubicin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed AML cells into 96-well plates at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 µL per well.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator overnight.
-
Prepare serial dilutions of this compound and Daunorubicin, both individually and in combination at a fixed ratio.
-
Add the drug dilutions to the respective wells and incubate for 72 hours. Include vehicle-treated wells as a control.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values. The Combination Index (CI) can be calculated using software like CalcuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis by flow cytometry.
Materials:
-
Treated and control AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Collect 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC negative and PI negative: Live cells
-
Annexin V-FITC positive and PI negative: Early apoptotic cells
-
Annexin V-FITC positive and PI positive: Late apoptotic or necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of AML cells.
Materials:
-
Treated and control AML cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for PI3K/Akt Signaling Pathway
This protocol is for detecting changes in protein expression in the PI3K/Akt signaling pathway.
Materials:
-
Treated and control AML cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein expression.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. static.igem.org [static.igem.org]
- 6. researchgate.net [researchgate.net]
Pharmacokinetic and pharmacodynamic studies of Puquitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Puquitinib (also known as XC-302) is a novel, orally available and selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ).[1][2] The PI3Kδ isoform is predominantly expressed in leukocytes, making it a promising target for the treatment of hematological malignancies.[1][2] Preclinical and clinical studies have demonstrated that this compound exhibits potent antitumor efficacy, particularly in acute myeloid leukemia (AML), by inducing cell cycle arrest, and apoptosis, and inhibiting the PI3K/AKT/mTOR signaling pathway.[1][2][3][4][5] This document provides a summary of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed protocols for key experimental assays.
Pharmacokinetics and Pharmacodynamics
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from published studies.
Table 1: In Vitro Pharmacodynamic Parameters
| Parameter | Cell Line | Value | Reference |
| IC50 | MV4;11 | 0.1 µM | [1] |
| Kasumi-1 | 0.8 µM | ||
| EOL-1 | 1.2 µM | ||
| RS4;11 | 1.5 µM | ||
| MM.1R | >10 µM |
Table 2: In Vivo Pharmacokinetic Parameters (Human)
| Dose | Cmax (ng/mL) | Linearity | Reference |
| 50 - 800 mg/m² | 57.1 - 1289.2 | Increased linearly | [6] |
Table 3: In Vivo Pharmacodynamic Efficacy (AML Xenograft Models)
| Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| MV4;11 Xenograft | This compound | 30 mg/kg | 72% | [1] |
| This compound | 60 mg/kg | 103% (complete regression in 3/6 tumors) | [1] | |
| RS4;11 Xenograft | This compound | 30 mg/kg | 50% | [1] |
| This compound | 60 mg/kg | 69% | [1] |
Signaling Pathway
This compound exerts its anti-cancer effects by selectively inhibiting the PI3Kδ isoform, which is a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth.
Caption: this compound inhibits PI3Kδ, blocking the downstream AKT/mTOR signaling pathway.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed hematologic tumor cell lines in 96-well plates at an appropriate density.
-
Treatment: After allowing cells to adhere overnight, treat them with various concentrations of this compound for 72 hours.[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[4]
Western Blot Analysis
This protocol is used to determine the effect of this compound on the phosphorylation of key proteins in the PI3K signaling pathway.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT, ERK, and S6 overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antitumor Activity in Xenograft Models
This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model.
Caption: Workflow for in vivo antitumor efficacy studies in a xenograft model.
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human AML cells (e.g., MV4;11) into the flank of immunodeficient mice.
-
Tumor Growth and Grouping: Once tumors reach a predetermined size, randomize the mice into control and treatment groups.
-
Drug Administration: Administer this compound orally at specified doses (e.g., 30 and 60 mg/kg) daily.[1] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: (length × width²)/2.[1]
-
Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study to assess for any treatment-related toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be excised for pharmacodynamic analysis, such as Western blotting, to assess the inhibition of the PI3K pathway.
Conclusion
This compound is a potent and selective PI3Kδ inhibitor with promising antitumor activity in preclinical models of hematological malignancies, particularly AML.[1][2] The provided data and protocols offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound. Further clinical evaluation is ongoing to establish its safety and efficacy in patients.[1]
References
- 1. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound mesylate (XC-302) induces autophagy via inhibiting the PI3K/AKT/mTOR signaling pathway in nasopharyngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in Human Plasma by HPLC-ESI MS/MS: Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Puquitinib Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers encountering resistance to the PI3Kδ inhibitor, puquitinib, in cancer cell lines. As direct research on this compound resistance is emerging, this guide leverages data from other PI3K inhibitors to provide foundational support.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to this compound. What are the likely mechanisms of resistance?
A1: While specific data on this compound is still being gathered, resistance to PI3K inhibitors, particularly those targeting the delta isoform, often involves two primary mechanisms:
-
Reactivation of the PI3K/AKT/mTOR pathway: This can occur through secondary mutations in the PI3K pathway genes (e.g., PIK3CA, PIK3CB) or loss of the tumor suppressor PTEN.
-
Activation of bypass signaling pathways: Cancer cells can compensate for PI3Kδ inhibition by upregulating other pro-survival pathways, most commonly the MAPK/ERK pathway.
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: A combination of molecular biology techniques can help elucidate the resistance mechanism:
-
Western Blotting: This is crucial for assessing the phosphorylation status of key signaling proteins. Check for sustained phosphorylation of AKT (p-AKT at Ser473 and Thr308) and look for increased phosphorylation of ERK (p-ERK) in your resistant cells compared to the sensitive parental line, both with and without this compound treatment.
-
Gene Sequencing: Sequence key exons of genes in the PI3K pathway, such as PIK3CA and PTEN, to identify potential acquired mutations in your resistant cell lines.
Q3: What are the initial steps to overcome this compound resistance in my experiments?
A3: A primary strategy to overcome resistance is through combination therapy. Based on the likely resistance mechanisms, consider the following combinations:
-
This compound + MEK inhibitor (e.g., Trametinib, Selumetinib): This is a rational approach if you observe ERK pathway activation as a bypass mechanism.
-
This compound + other PI3K/mTOR pathway inhibitors: If resistance is due to pathway reactivation, a dual PI3K/mTOR inhibitor or an AKT inhibitor might be effective.
-
This compound + conventional chemotherapy: this compound has shown synergistic effects with cytotoxic drugs like daunorubicin in preclinical models.[1][2][3]
Q4: I am not seeing the expected level of apoptosis with this compound treatment. What could be the issue?
A4: Several factors could contribute to a lack of apoptosis:
-
Sub-optimal Drug Concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit PI3Kδ signaling. This should be determined by a dose-response curve and confirmed by Western blot analysis of p-AKT levels.
-
Cell Line Specific Effects: Some cell lines may be more prone to cell cycle arrest (cytostatic effect) rather than apoptosis (cytotoxic effect) in response to PI3K inhibition. Analyze the cell cycle profile to investigate this possibility.
-
Rapid Development of Resistance: As discussed, the development of resistance can be rapid. If you are conducting long-term experiments, consider that resistance mechanisms may be emerging.
Troubleshooting Guides
Problem: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize the cell number to ensure they are in the logarithmic growth phase throughout the experiment. |
| Drug Solubilization | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in culture medium. |
| Incubation Time | Standardize the incubation time with this compound and the MTT reagent for all experiments. |
| Metabolic Activity | Be aware that some treatments can affect cellular metabolism, which may influence the MTT assay results. Consider a complementary assay, such as cell counting or a cytotoxicity assay. |
Problem: Weak or No Signal for Phosphorylated Proteins in Western Blot
| Possible Cause | Suggested Solution |
| Sample Preparation | Use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times. |
| Protein Loading | Ensure equal protein loading by performing a protein quantification assay (e.g., BCA assay) and loading a consistent amount for each sample. |
| Antibody Quality | Use validated antibodies for phosphorylated proteins and optimize the antibody concentration. |
| Transfer Efficiency | Confirm efficient protein transfer from the gel to the membrane by Ponceau S staining. |
Data on PI3K Inhibitor Sensitivity and Resistance
The following tables provide representative data on the efficacy of PI3K inhibitors in sensitive and resistant cancer cell lines, as well as the effects of combination therapies. This data, derived from studies on various PI3K inhibitors, can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of PI3K Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | PI3K Inhibitor | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Change |
| MOLM-13 | Acute Myeloid Leukemia | Idelalisib | ~20 | N/A | N/A |
| MV4-11 | Acute Myeloid Leukemia | Idelalisib | ~20 | N/A | N/A |
| T47D | Breast Cancer | Alpelisib | ~0.5 | ~1.5 (RB1 KD) | ~3 |
| MCF7 | Breast Cancer | Alpelisib | ~0.4 | ~0.8 (FOXO3 KD) | ~2 |
| HEC1A | Endometrial Cancer | Alpelisib | ~1.0 | >10 (Paclitaxel-Resistant) | >10 |
Note: Data is compiled from multiple sources and serves as an example. Actual IC50 values may vary between experiments. "N/A" indicates that data for a resistant variant of that specific cell line was not available in the cited sources.
Table 2: Efficacy of Combination Therapies in Overcoming PI3K Inhibitor Resistance
| Cell Line | Cancer Type | Combination Therapy | Effect |
| KRAS-mutant CRC cells | Colorectal Cancer | PI3K Inhibitor + MEK Inhibitor | Induction of apoptosis |
| HCC827-ER | Lung Cancer (EGFR-TKI Resistant) | PI3K Inhibitor + MEK Inhibitor | Synergistic inhibition of cell growth |
| NB4 | Acute Promyelocytic Leukemia | Idelalisib + Pioglitazone | Synergistic reduction in cell survival |
| PIK3CA-mutant Breast Cancer | Breast Cancer | Alpelisib + MCL1 Inhibitor | Synergistic induction of apoptosis |
Experimental Protocols
Cell Viability Assessment by MTT Assay
Objective: To determine the cytotoxic or cytostatic effects of this compound and combination therapies on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, alone or in combination with a second agent, for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Analysis of Signaling Pathways by Western Blot
Objective: To assess the activation status of the PI3K/AKT and MAPK/ERK pathways in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound or combination therapies.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway inhibited by this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
Optimizing Puquitinib Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Puquitinib (also known as XC-302) dosage for in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and highly selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform.[1][2][3] It functions by binding to the ATP-binding pocket of PI3Kδ, leading to the downregulation of the PI3K/AKT/mTOR signaling pathway.[1][2][4] This inhibition can induce G1-phase cell-cycle arrest and apoptosis in cancer cells, making it a promising agent for antitumor research, particularly in hematological malignancies.[2][3][5]
Q2: What is a recommended starting dosage for this compound in mouse xenograft models?
Based on preclinical studies in acute myeloid leukemia (AML) xenografts, oral administration of this compound at doses of 30 mg/kg and 60 mg/kg daily has been shown to be effective in inhibiting tumor growth.[2] In one study, a 60 mg/kg daily dose led to complete tumor regression in a subset of mice.[2]
Q3: How should this compound be administered for in vivo studies?
This compound is orally bioavailable and is typically administered via oral gavage.[2]
Q4: What are the expected pharmacokinetic properties of this compound?
Following a single oral dose of 60 mg/kg in mice bearing MV4;11 tumors, this compound appears rapidly in both plasma and tumor tissue.[2] Human pharmacokinetic studies have also shown that the maximum plasma concentration (Cmax) increases linearly with doses ranging from 50 to 800 mg/m².[6]
Troubleshooting Guide
Problem: I am not observing the expected tumor growth inhibition.
-
Solution 1: Verify Dosage and Administration. Ensure the correct dosage is being administered and that the oral gavage technique is performed correctly to ensure the full dose is delivered.
-
Solution 2: Assess Compound Stability. Confirm the stability of your this compound formulation. Improper storage or handling can lead to degradation of the compound.
-
Solution 3: Evaluate Tumor Model. The antitumor efficacy of this compound can be cell-line dependent. The reported efficacy is significant in p110δ-positive AML cell lines like MV4;11 and RS4;11.[2] Confirm the expression of PI3Kδ in your chosen tumor model.
-
Solution 4: Consider Combination Therapy. Studies have shown that combining this compound with cytotoxic agents, such as daunorubicin, can result in significantly stronger antitumor efficacy compared to either agent alone.[2][7]
Problem: I am observing signs of toxicity in my animals.
-
Solution 1: Dose Reduction. If signs of toxicity such as significant weight loss or lethargy are observed, consider reducing the dosage. A dose of 30 mg/kg has been shown to be effective with potentially lower toxicity.[2]
-
Solution 2: Monitor Liver Function. In clinical trials, dose-limiting toxicities included reversible increases in ALT/AST concentrations.[8] While not explicitly reported in the preclinical animal studies cited, monitoring liver enzymes could be a precautionary measure.
-
Solution 3: Review Formulation. Ensure the vehicle used for dissolving this compound is well-tolerated by the animals.
Data Presentation
Table 1: In Vivo Efficacy of this compound in AML Xenograft Models [2]
| Animal Model | Cell Line | Dosage (Oral, Daily) | Treatment Duration | Outcome |
| Mice | MV4;11 | 30 mg/kg | 21 days | 72% tumor growth inhibition |
| Mice | MV4;11 | 60 mg/kg | 21 days | 103% tumor growth inhibition (complete regression in 3/6 tumors) |
| Mice | RS4;11 | 30 mg/kg | 21 days | 50% tumor growth inhibition |
| Mice | RS4;11 | 60 mg/kg | 21 days | 69% tumor growth inhibition |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Cmax |
| Human | 50 - 800 mg/m² | 57.1 - 1289.2 ng/mL[6] |
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model [2]
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., MV4;11 human AML cells) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
This compound Preparation: Prepare a fresh formulation of this compound for oral administration daily. The vehicle used in the cited study was not specified, but common vehicles for oral gavage include solutions of carboxymethylcellulose (CMC) or polyethylene glycol (PEG).
-
Dosing: Administer this compound orally via gavage at the desired dose (e.g., 30 mg/kg or 60 mg/kg) once daily. The control group should receive the vehicle alone.
-
Monitoring: Measure tumor volume (calculated as (length × width²)/2) and body weight regularly (e.g., every 2-3 days).
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points after the last dose, tumor tissues can be collected to analyze the phosphorylation status of downstream targets like AKT and ERK by western blotting to confirm target engagement.[2][5]
Visualizations
Caption: this compound inhibits PI3Kδ, blocking the downstream AKT/mTOR signaling pathway.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mesylate (XC-302) induces autophagy via inhibiting the PI3K/AKT/mTOR signaling pathway in nasopharyngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound in Human Plasma by HPLC-ESI MS/MS: Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
Puquitinib Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the Puquitinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experiments with this compound, a potent and selective PI3Kδ inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific questions you might have about your this compound experiments, helping you troubleshoot and optimize your protocols for more consistent and reliable data.
1. Compound Handling and Storage
-
Question: I'm seeing variable results in my cell-based assays. Could my this compound stock solution be the problem?
Answer: Inconsistent results can often be traced back to compound handling and storage. Here are some key points to consider:
-
Solubility: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the compound is fully dissolved. If you observe any precipitate in your stock solution, gently warm it to 37°C and vortex or sonicate until the solution is clear. When diluting the DMSO stock into aqueous media for your experiments, it is common for compounds to precipitate out of solution. To avoid this, it is recommended to make intermediate dilutions and to add the this compound solution to your media while vortexing to ensure rapid and even distribution. Always prepare fresh dilutions from your stock for each experiment.
-
Storage: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound over time. When stored properly, stock solutions are generally stable for up to one month. For long-term storage, it is recommended to store the compound as a solid at -20°C. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation from introducing moisture.
-
Solvent Effects: High concentrations of DMSO can be toxic to cells and may affect experimental outcomes. It is best practice to keep the final concentration of DMSO in your cell culture media below 0.5% and to include a vehicle control (media with the same concentration of DMSO as your treatment groups) in all experiments.
-
2. Inconsistent Cellular Responses
-
Question: Why am I observing different levels of efficacy (IC50 values) for this compound across different cell lines?
Answer: The efficacy of this compound is highly dependent on the cellular context. Here are the primary reasons for variability:
-
PI3Kδ Expression: this compound is a selective inhibitor of the p110δ isoform of PI3K.[1][2] The level of p110δ expression can vary significantly between different cell lines. Cells with higher expression of p110δ are generally more sensitive to this compound.[2] It is recommended to verify the expression level of PI3Kδ in your cell lines of interest by Western blot or other methods.
-
Genetic Background: The mutational status of genes within the PI3K/AKT/mTOR pathway (e.g., PTEN loss, PIK3CA mutations) can influence the cellular response to PI3K inhibitors.[2] While this compound is δ-specific, the overall pathway activity and potential for compensatory signaling can impact its effectiveness.
-
Cell Proliferation Rate: The rate at which your cells proliferate can affect the outcome of cytotoxicity assays. Faster-growing cells may appear more sensitive to a compound that induces cell cycle arrest. It is important to consider the doubling time of your cell lines when designing and interpreting proliferation assays.
-
-
Question: My results show a decrease in cell proliferation, but the effect is not as dramatic as I expected. What could be the reason?
Answer: this compound can induce G1-phase cell-cycle arrest in addition to apoptosis.[2][3] Therefore, a simple proliferation assay (like MTT or CellTiter-Glo) might not capture the full effect of the compound.
-
Cell Cycle Arrest: If this compound is causing a significant portion of your cells to arrest in the G1 phase, the overall cell number might not decrease dramatically over a short time course, but the rate of proliferation will be reduced. It is advisable to perform a cell cycle analysis using flow cytometry to determine if cell cycle arrest is a primary mechanism of action in your model system.
-
Apoptosis Induction: The induction of apoptosis by this compound can be time and concentration-dependent.[2] If you are not observing significant cell death, consider increasing the treatment duration or concentration. An Annexin V/PI apoptosis assay will provide a more direct measure of apoptosis than a proliferation assay.
-
3. Off-Target Effects and Unexpected Results
-
Question: I'm observing an effect that doesn't seem to be related to the PI3K/AKT pathway. Could this compound have off-target effects?
Answer: While this compound is reported to be highly selective for PI3Kδ, all kinase inhibitors have the potential for off-target effects, especially at higher concentrations.[2]
-
Concentration is Key: Ensure you are using this compound at concentrations that are relevant for PI3Kδ inhibition. The biochemical IC50 for this compound against p110δ is in the low nanomolar range.[2] Using concentrations significantly higher than the cellular IC50 for your cell line of interest increases the likelihood of off-target effects. A kinase panel screen has shown that this compound has little to no inhibitory activity against a range of other protein kinases at a concentration of 1000 nM.[2]
-
Control Experiments: To confirm that the observed effect is due to PI3Kδ inhibition, consider using a structurally unrelated PI3Kδ inhibitor as a positive control. Additionally, you could use a cell line with low or no PI3Kδ expression as a negative control.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | Biochemical IC50 (nM) |
| p110α | 992.8 |
| p110β | 959.2 |
| p110γ | 89.8 |
| p110δ | 3.3 |
| Data from He et al., 2017.[2] |
Table 2: Cellular Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (μM) |
| MV4;11 | 0.1 |
| Kasumi-1 | ~0.3 |
| EOL-1 | ~0.3 |
| Data from He et al., 2017.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
1. Western Blotting for PI3K Pathway Activation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6 Ribosomal Protein, anti-S6 Ribosomal Protein, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Incubate the cells in the dark for 30 minutes at room temperature before analyzing by flow cytometry.
3. Apoptosis Assay using Annexin V/PI Staining
-
Cell Preparation: After this compound treatment, harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within 1 hour of staining.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the signaling pathway affected by this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A logical approach to troubleshooting inconsistent this compound results.
References
- 1. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of PI3Kδ Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments involving Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. The following guides and FAQs address common issues related to off-target effects, helping to ensure data integrity and proper interpretation of experimental results.
I. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.
Question 1: My PI3Kδ inhibitor is causing high levels of cytotoxicity, even in cell lines where PI3Kδ is not considered a primary survival signal. Is this an off-target effect?
Answer: This is a common issue that can stem from either on-target toxicities in sensitive cell lines or genuine off-target effects. Here’s how to troubleshoot:
-
Possible Cause 1: On-target toxicity. Even at low levels, PI3Kδ signaling can be crucial for the survival of certain cell types. Inhibition of this pathway could be leading to apoptosis.
-
Possible Cause 2: Off-target kinase inhibition. Many kinase inhibitors have activity against multiple targets, especially at higher concentrations. Your inhibitor might be affecting other kinases essential for cell survival. For example, some PI3Kδ inhibitors show activity against other PI3K isoforms (α, β, γ) or unrelated kinases that can lead to unexpected cell death.[1][2]
-
Possible Cause 3: Compound quality. Impurities or degradation of the inhibitor can lead to non-specific toxicity.
Troubleshooting Steps:
-
Confirm On-Target Effect: Use Western blotting to verify that the inhibitor is decreasing the phosphorylation of Akt (a key downstream effector of PI3K) at the concentrations causing cytotoxicity. If p-Akt levels are reduced, the effect is at least partially on-target.
-
Dose-Response Analysis: Perform a detailed dose-response curve for both cytotoxicity and inhibition of p-Akt. If cytotoxicity occurs at concentrations significantly higher than those required to inhibit p-Akt, an off-target effect is likely.
-
Use a Structurally Unrelated Inhibitor: Test a second, structurally different PI3Kδ inhibitor. If it recapitulates the cytotoxicity at concentrations that achieve similar levels of p-Akt inhibition, the phenotype is more likely to be an on-target effect.
-
Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment. For instance, if you suspect inhibition of a different pathway, try to reactivate it to see if cell viability is restored.
-
Kinase Selectivity Profiling: For a thorough investigation, profile your inhibitor against a broad panel of kinases using a service like KINOMEscan®.[3][4][5] This will provide a comprehensive view of its off-target interactions.
Question 2: I'm not observing the expected decrease in downstream p-Akt levels after treating my cells with a PI3Kδ inhibitor. Is the inhibitor not working?
Answer: This can be a frustrating result, but it points to several potential issues, ranging from experimental setup to complex cellular biology.
-
Possible Cause 1: Compensatory Signaling Pathways. Cancer cells are known to adapt to targeted therapies by activating alternative survival pathways. Inhibition of the PI3K pathway can lead to the feedback activation of other pathways, such as the MEK/ERK or JAK/STAT signaling cascades, which can in turn reactivate Akt or bypass the need for PI3K signaling.[6][7][8][9]
-
Possible Cause 2: Predominance of other PI3K isoforms. In your specific cell model, survival signaling might be driven primarily by PI3Kα or PI3Kβ, not PI3Kδ. If your inhibitor is highly selective for the delta isoform, you will see minimal impact on overall PI3K signaling.[10]
-
Possible Cause 3: Suboptimal Experimental Conditions. Issues with inhibitor stability, cell line responsiveness, or the timing of your endpoint can all lead to a lack of observable effect.
Troubleshooting Steps:
-
Check for Compensatory Activation: Probe your lysates for markers of other signaling pathways, such as phosphorylated ERK (p-ERK) or phosphorylated STAT3 (p-STAT3). An increase in these markers upon PI3Kδ inhibitor treatment would suggest compensatory activation.[8]
-
Confirm PI3Kδ Dependence: Use siRNA or shRNA to specifically knock down PI3Kδ. If this phenocopies the (lack of) effect of your inhibitor, it suggests the pathway is not critical in your model.
-
Use a Pan-PI3K Inhibitor: As a positive control, treat cells with a pan-PI3K inhibitor (one that targets α, β, γ, and δ isoforms). If the pan-inhibitor effectively reduces p-Akt levels, it confirms that the PI3K pathway is active but that the δ isoform may not be the primary driver.[11]
-
Optimize Your Protocol:
-
Time Course: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to ensure you are not missing a transient inhibition of p-Akt.
-
Inhibitor Stability: Prepare fresh stock solutions of your inhibitor. Some compounds are unstable in solution.
-
Stimulation Conditions: If you are studying signaling in response to a stimulus (e.g., growth factor, antigen receptor cross-linking), ensure the stimulation is robust and that the inhibitor is added for an appropriate pre-incubation time.
-
Question 3: How can I definitively prove that an observed cellular effect is due to PI3Kδ inhibition and not an off-target activity?
Workflow for On-Target vs. Off-Target Validation:
-
Establish a Dose-Response Relationship: Show that the cellular phenotype (e.g., apoptosis, reduced proliferation) occurs at inhibitor concentrations consistent with the IC50 for PI3Kδ inhibition (measured by p-Akt levels).
-
Use Multiple, Structurally Diverse Inhibitors: Demonstrate that at least two chemically distinct PI3Kδ inhibitors produce the same phenotype at equipotent concentrations (i.e., concentrations that give the same level of p-Akt inhibition).
-
Genetic Validation: Use a genetic approach like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete PI3Kδ. The resulting phenotype should mimic the effect of the small molecule inhibitor.
-
Chemical Rescue: If a specific off-target is suspected, identify a selective inhibitor for that off-target. The phenotype should not be replicated by this second inhibitor.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of your inhibitor to PI3Kδ inside intact cells. A shift in the thermal stability of PI3Kδ in the presence of the compound provides strong evidence of target engagement.[12][13][14][15]
II. Quantitative Data on Inhibitor Selectivity
The selectivity of a PI3Kδ inhibitor is a key factor in its utility as a research tool. The table below summarizes the in vitro half-maximal inhibitory concentrations (IC50) for two common PI3Kδ inhibitors against the four Class I PI3K isoforms. Lower values indicate higher potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity (Fold vs. α, β, γ) |
| Idelalisib (CAL-101) | 820 - 8600[16][17][18] | 565 - 4000[16][17][18] | 89 - 2100[16][17][19] | 2.5[1][16][19] | ~328x, ~226x, ~36x (using lowest IC50s) |
| Duvelisib (IPI-145) | 1602[20][21][22] | 85[20][21][23] | 27[20][21][23] | 2.5[20][21][23] | ~641x, ~34x, ~11x |
Note: IC50 values can vary between studies depending on assay conditions (e.g., ATP concentration). The data presented here are for illustrative purposes.
III. Key Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. Below are methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Western Blotting for Phospho-Akt (Ser473) and Total Akt
This protocol is used to assess the on-target activity of a PI3K inhibitor by measuring the phosphorylation state of a key downstream substrate.
1. Cell Lysis: a. Culture and treat cells with your PI3Kδ inhibitor and appropriate controls (e.g., vehicle, growth factor stimulation). b. Aspirate media and wash cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors like PMSF, NaF, and Na3VO4).[24] d. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes.[24] f. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new tube.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
3. Sample Preparation and SDS-PAGE: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add Laemmli sample buffer (e.g., 4x or 6x) to the lysates and boil at 95-100°C for 5 minutes.[24] c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel (e.g., 10% polyacrylamide). d. Run the gel until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBST)).[25][26] b. Incubate the membrane with the primary antibody for phospho-Akt (Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[24][26][27] c. Wash the membrane three times for 5-10 minutes each with TBST.[26] d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.[24]
6. Stripping and Re-probing (for Total Akt): a. To normalize for protein loading, the membrane can be stripped of the first set of antibodies using a mild stripping buffer.[24] b. After stripping, re-block the membrane and probe with a primary antibody for total Akt, followed by the secondary antibody and detection steps as above.
Protocol 2: In Vitro PI3K Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kδ. This example is based on a common format, such as an HTRF or ADP-Glo assay.
1. Reagents and Materials:
-
Purified, recombinant PI3Kδ enzyme.
-
Kinase reaction buffer (typically containing HEPES, MgCl2, DTT).
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
ATP.
-
Test inhibitor (serially diluted).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega or HTRF® Kinase Assay kit from Cisbio).[28][29]
-
384-well assay plates.
2. Assay Procedure (Example using ADP-Glo principle): a. Prepare serial dilutions of your PI3Kδ inhibitor in the appropriate buffer (e.g., kinase buffer without ATP). b. In a 384-well plate, add the PI3Kδ enzyme and the inhibitor dilutions. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells. c. Allow the enzyme and inhibitor to pre-incubate for a recommended time (e.g., 10-15 minutes) at room temperature. d. Prepare a substrate/ATP mix containing PIP2 and ATP at a defined concentration (often at or near the Km for ATP). e. Initiate the kinase reaction by adding the substrate/ATP mix to all wells. f. Incubate the plate at room temperature for the specified reaction time (e.g., 60 minutes).[28] g. Stop the kinase reaction and measure the amount of ADP produced according to the detection kit manufacturer's instructions. This typically involves: i. Adding an "ADP-Glo Reagent" to deplete the remaining unconsumed ATP. ii. Adding a "Kinase Detection Reagent" which uses the newly generated ADP to produce a luminescent signal via a coupled luciferase reaction. h. Read the luminescence on a plate reader.
3. Data Analysis: a. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. b. Normalize the data to your controls (0% inhibition for the "no inhibitor" well and 100% inhibition for the "no enzyme" well). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) - Immunoblotting Method
CETSA assesses target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.
1. Cell Treatment: a. Culture cells to a sufficient density (e.g., ~80% confluency). b. Treat one plate of cells with the PI3Kδ inhibitor at the desired concentration and another plate with vehicle (e.g., DMSO) for a set period (e.g., 1-3 hours) in a CO2 incubator.[12]
2. Heat Challenge: a. Harvest the cells from each treatment group, wash with PBS, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension from each group into separate PCR tubes for each temperature point to be tested.[12] c. Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) for 3 minutes. Leave one aliquot at room temperature as a non-heated control. d. Immediately cool the tubes on ice for 3 minutes.
3. Cell Lysis and Sample Preparation: a. Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet). c. Carefully collect the supernatant from each sample.
4. Analysis: a. Analyze the soluble protein fractions by Western blotting, as described in Protocol 1, using an antibody specific for PI3Kδ. b. A successful experiment will show that in the vehicle-treated samples, the amount of soluble PI3Kδ decreases as the temperature increases. c. In the inhibitor-treated samples, the PI3Kδ protein should be stabilized, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control. This "thermal shift" is evidence of direct target engagement.[14]
IV. Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental decision-making processes can greatly aid in understanding and troubleshooting. The following diagrams were created using the DOT language.
Caption: The PI3K/AKT signaling pathway initiated by cell surface receptors.
Caption: A workflow for troubleshooting unexpected inhibitor-induced cytotoxicity.
Caption: A logical workflow for validating an on-target vs. off-target effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 4. ambitbio.com [ambitbio.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR pathway activates autophagy and compensatory Ras/Raf/MEK/ERK signalling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. mdpi.com [mdpi.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 16. Idelalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 17. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. universalbiologicals.com [universalbiologicals.com]
- 22. Oral PI3K-δ,γ Inhibitor for the Management of People with Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: A Narrative Review on Duvelisib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 25. signagen.com [signagen.com]
- 26. ccrod.cancer.gov [ccrod.cancer.gov]
- 27. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 28. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 29. PI3K (p120γ) Protocol [promega.sg]
Puquitinib Combination Therapy Toxicity Mitigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating and managing toxicities associated with Puquitinib in combination therapies. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to address specific issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available and highly selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] Its primary mechanism of action is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[3] By selectively targeting PI3Kδ, which is predominantly expressed in leukocytes, this compound is being investigated for the treatment of various hematological malignancies.[1][2][3]
Q2: What are the most common toxicities observed with this compound?
The most frequently reported treatment-related adverse events associated with this compound are elevations in liver enzymes, specifically alanine transaminase (ALT) and aspartate transaminase (AST), indicating potential hepatotoxicity.[4] Other observed toxicities, particularly at higher doses, can include diarrhea, colitis, and pneumonitis, which are considered immune-mediated and are common among PI3K inhibitors.[5][6][7]
Q3: Can this compound be safely used in combination with other anti-cancer agents?
Preclinical studies have shown that this compound can be combined with cytotoxic drugs like daunorubicin and cytarabine without a significant increase in overall toxicity in animal models.[2][3] However, combining PI3K inhibitors with other agents can lead to unexpected and severe adverse events.[8] Careful dose evaluation and toxicity monitoring are crucial when designing combination therapy regimens involving this compound.
Q4: What are the general strategies for mitigating toxicities in PI3K inhibitor combination therapies?
Strategies to manage toxicities associated with PI3K inhibitors include:
-
Dose Modification: Dose reduction or interruption is a primary strategy for managing treatment-related toxicities.[9]
-
Intermittent Dosing: Instead of continuous dosing, an intermittent schedule (e.g., several days on, several days off) may help reduce immune-mediated toxicities by allowing for the recovery of regulatory T-cells.
-
Prophylactic Measures: For predictable toxicities like infections, prophylactic use of antimicrobial agents may be considered.
-
Supportive Care: Prompt initiation of supportive care measures, such as antidiarrheal agents for colitis, is essential.
-
Close Monitoring: Regular monitoring of liver function tests, complete blood counts, and patient-reported symptoms is critical for early detection and management of toxicities.[4]
Troubleshooting Guides
Managing Suspected Hepatotoxicity
This guide provides a stepwise approach for researchers who observe signs of liver injury in preclinical models treated with this compound-based combination therapies.
| Observation | Potential Cause | Recommended Action |
| Elevated ALT/AST levels (2-3x upper limit of normal) | Mild, transient hepatotoxicity | 1. Continue treatment but increase monitoring frequency of liver enzymes (e.g., every 2-3 days).2. Consider a dose reduction of this compound or the combination agent.3. Rule out other causes of liver injury (e.g., viral infection, other compounds). |
| Elevated ALT/AST levels (>3x upper limit of normal) | Moderate to severe hepatotoxicity | 1. Immediately interrupt treatment with this compound and the combination agent.2. Monitor liver enzymes daily until they return to baseline.3. Consider histopathological analysis of liver tissue to assess the extent of injury.4. If rechallenging, use a significantly lower dose and monitor closely. |
| Elevated bilirubin levels with elevated ALT/AST | Severe hepatotoxicity (Hy's Law) | 1. Discontinue treatment permanently.2. This indicates a high risk of fatal drug-induced liver injury.[3] |
| No improvement after treatment interruption | Irreversible liver damage or other underlying liver condition | 1. Do not reintroduce the drug combination.2. Conduct a thorough investigation into other potential causes. |
Data Presentation
This compound IC50 Values in Hematologic Malignancy Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.[10] The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.1 |
| Kasumi-1 | Acute Myeloid Leukemia | Not explicitly quantified, but showed significant inhibition |
| EOL-1 | Acute Myeloid Leukemia | Not explicitly quantified, but showed significant inhibition |
| RS4;11 | Acute Lymphoblastic Leukemia | Not explicitly quantified, but showed significant inhibition |
Data extracted from Xie et al., 2017. Note: "Not explicitly quantified" indicates that the study demonstrated significant activity but did not provide a precise IC50 value.
Dose-Limiting Toxicities (DLTs) of Selective PI3Kδ Inhibitors (General Class Data)
| Toxicity | Grade | Onset | Management |
| Diarrhea/Colitis | 3/4 | Early to late | Hold drug, supportive care (e.g., loperamide), corticosteroids for severe cases.[5][6] |
| Hepatotoxicity (ALT/AST elevation) | 3/4 | Early | Hold drug, monitor liver function tests frequently. Consider corticosteroids if autoimmune features are present.[4][5] |
| Pneumonitis | 3/4 | Late | Hold drug, administer corticosteroids.[5][6] |
| Rash | 3/4 | Early | Topical or systemic corticosteroids. |
| Infections | 3/4 | Throughout treatment | Prophylaxis and prompt treatment with antimicrobial agents.[5] |
This table is a generalized representation for the PI3Kδ inhibitor class and may not be fully representative of this compound's specific DLT profile.
Experimental Protocols
In Vitro Assessment of Hepatotoxicity
Objective: To evaluate the potential for a this compound-based combination therapy to induce liver cell injury in vitro.
Methodology:
-
Cell Culture:
-
Compound Treatment:
-
Prepare a dilution series of this compound, the combination agent, and the combination of both in culture media.
-
Include a vehicle control (e.g., DMSO) and a positive control for hepatotoxicity (e.g., acetaminophen).
-
Replace the culture medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
-
Cytotoxicity Assessment (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
-
Liver Enzyme Leakage Assay (ALT/AST):
-
Collect the cell culture supernatant at each time point.
-
Use commercially available colorimetric or fluorescent assay kits to measure the activity of ALT and AST in the supernatant, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot dose-response curves for cell viability and calculate IC50 values.
-
Compare the levels of ALT and AST leakage between treated and control groups.
-
In Vivo Assessment of Combination Therapy Toxicity
Objective: To evaluate the systemic toxicity of a this compound-based combination therapy in a rodent model.
Methodology:
-
Animal Model:
-
Use an appropriate rodent model (e.g., mice or rats) of a relevant cancer type.
-
Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[7]
-
-
Treatment Groups:
-
Establish at least four treatment groups: Vehicle control, this compound alone, combination agent alone, and this compound + combination agent.
-
The doses should be based on prior efficacy and single-agent toxicity studies.
-
-
Drug Administration and Monitoring:
-
Administer the drugs via the intended clinical route (e.g., oral gavage for this compound).
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance.
-
-
Data Collection:
-
Record body weights at least three times per week.
-
At the end of the study (or if an animal reaches a humane endpoint), collect blood for complete blood count (CBC) and serum chemistry analysis (including ALT, AST, bilirubin, creatinine).
-
Perform a complete necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, etc.) for histopathological examination.
-
-
Data Analysis:
-
Compare changes in body weight between the treatment groups.
-
Analyze the hematology and serum chemistry data for significant differences.
-
Evaluate the histopathology slides for any signs of tissue damage.
-
The goal is to identify a combination dose and schedule that maximizes anti-tumor efficacy while minimizing toxicity.[13]
-
Mandatory Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: A general workflow for assessing combination therapy toxicity.
Caption: A decision tree for managing suspected hepatotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. fda.gov [fda.gov]
- 4. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of hepatotoxicity potential of drug candidate molecules including kinase inhibitors by hepatocyte imaging assay technology and bile flux imaging assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Toxicity in combined therapies for tumours treatments: a lesson from BAG3 in the TME? [frontiersin.org]
- 9. Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 12. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes in Puquitinib-Treated Cells
Welcome to the technical support center for Puquitinib. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and troubleshoot common issues encountered when working with this selective PI3Kδ inhibitor.
Frequently Asked Questions (FAQs)
Q1: My this compound-treated cells show reduced viability as expected, but at a much lower or higher concentration than reported in the literature. What could be the reason?
A1: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Specifics: The sensitivity to this compound is highly dependent on the genetic background of the cell line, particularly the status of the PI3K/AKT/mTOR pathway.[1][2] Cell lines with activating mutations in this pathway are generally more sensitive. Verify the cell line identity and passage number, as genetic drift can occur over time.
-
Assay Conditions: The specifics of your cell viability assay can significantly influence the outcome. Factors such as cell seeding density, incubation time with this compound, and the type of viability assay used (e.g., MTT, CellTiter-Glo) can all affect the apparent IC50.
-
Reagent Quality: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.
Troubleshooting Table: Inconsistent IC50 Values
| Observation | Potential Cause | Recommended Action |
| Higher than expected IC50 | Cell line has low dependence on PI3Kδ signaling. | Confirm the expression of p110δ in your cell line via Western blot. Consider using a positive control cell line known to be sensitive to this compound (e.g., MV4-11).[1] |
| Development of resistance. | If culturing cells with the drug for extended periods, consider mechanisms of acquired resistance (see Q3). | |
| This compound degradation. | Use a fresh stock of this compound and verify its concentration. | |
| Lower than expected IC50 | High sensitivity of the cell line. | This may be a valid finding for your specific cell line. |
| Off-target effects at high concentrations. | Perform dose-response curves over a wide range of concentrations to observe the full dose-response relationship. | |
| Assay interference. | Rule out any interference of this compound with your chosen viability assay (see Experimental Protocols section). |
Q2: I am not seeing the expected decrease in phosphorylated AKT (p-AKT) upon this compound treatment in my Western blots.
A2: This is a common issue when assessing the activity of PI3K inhibitors. Here are some potential reasons and troubleshooting steps:
-
Suboptimal Antibody or Protocol: The quality of your p-AKT antibody and the specifics of your Western blot protocol are critical. Ensure you are using a validated antibody and that your protocol is optimized for detecting phosphorylated proteins.
-
Timing of Analysis: The inhibition of p-AKT can be transient. It is advisable to perform a time-course experiment to determine the optimal time point for observing maximal inhibition after this compound treatment.
-
Compensatory Signaling: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways that can feedback and reactivate AKT.[3]
-
Basal p-AKT Levels: If the basal level of p-AKT in your cells is very low, it may be difficult to detect a further decrease. Consider stimulating the pathway with a growth factor (e.g., IGF-1) before this compound treatment to increase the dynamic range of the assay.
Troubleshooting Guides
Unexpected Cell Morphology Changes
Issue: Cells treated with this compound exhibit unusual morphological changes not typically associated with apoptosis or cell cycle arrest (e.g., extensive vacuolization, adherence changes).
Potential Causes & Troubleshooting:
-
Autophagy Induction: this compound is known to induce autophagy in some cell lines by inhibiting the PI3K/AKT/mTOR pathway.[2] This can manifest as increased vacuolization.
-
Verification: Use markers of autophagy such as LC3-II conversion by Western blot or immunofluorescence to confirm.
-
-
Off-Target Effects: While this compound is selective for PI3Kδ, at higher concentrations, it may have off-target effects on other kinases that could influence cell morphology.
-
Troubleshooting: Perform a dose-response experiment to see if the morphological changes are only present at high concentrations.
-
-
Cell Stress Response: The observed changes could be a general stress response to the compound.
-
Troubleshooting: Check for markers of cellular stress, such as heat shock proteins.
-
Paradoxical Increase in Proliferation or Survival
Issue: At certain concentrations, this compound appears to slightly increase cell proliferation or survival, contrary to its intended effect.
Potential Causes & Troubleshooting:
-
Hormesis: Some compounds can exhibit a biphasic dose-response, where low doses stimulate and high doses inhibit. This is a complex biological phenomenon.
-
Troubleshooting: A very detailed and broad dose-response curve is needed to confirm if this is a reproducible effect.
-
-
Feedback Loop Activation: Inhibition of one pathway can sometimes lead to the paradoxical activation of another pro-survival pathway.[4][5][6][7]
-
Troubleshooting: Investigate the activity of other key signaling pathways, such as the MAPK/ERK pathway, to see if there is compensatory activation.
-
-
Experimental Artifact: Ensure that the observation is not due to inconsistencies in cell seeding or assay performance at those specific concentrations.
-
Troubleshooting: Repeat the experiment with careful attention to technical details.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is an example for assessing the effect of this compound on the viability of a sensitive AML cell line, MV4-11.
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Western Blot for PI3K Pathway Analysis
This protocol describes the analysis of key proteins in the PI3K pathway following this compound treatment.
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mesylate (XC-302) induces autophagy via inhibiting the PI3K/AKT/mTOR signaling pathway in nasopharyngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical Activation of Oncogenic Signaling as a Cancer Treatment Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Paradoxical Activation of Oncogenic Signaling as a Cancer Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical activation of c-Src as a drug-resistant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Puquitinib stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Puquitinib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For long-term storage, this compound should be stored at -20°C. Stock solutions, typically prepared in methanol, should also be stored at -20°C.[1] For short-term storage of samples in plasma, -80°C is recommended.[1]
Q2: How stable is this compound in solution?
A: A study has shown that this compound is stable in human plasma under various conditions.[1]
-
Short-term stability: Stable at room temperature for approximately 72 hours.[1]
-
Freeze-thaw stability: Stable for at least three freeze-thaw cycles when frozen at -80°C and thawed to room temperature.[1]
-
Long-term stability: Stable in plasma for at least one month when stored at -80°C.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A: Methanol is a suitable solvent for preparing stock solutions of this compound.[1] For in vitro studies, Dimethylsulfoxide (DMSO) has also been used to prepare stock solutions.[2]
Q4: Is there any information on the degradation of this compound?
A: Currently, there is limited publicly available information detailing the specific degradation products or pathways of this compound under various stress conditions such as acidic, basic, oxidative, or photolytic stress.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Improper storage of this compound leading to degradation. | Ensure this compound is stored at the recommended temperature of -20°C for solid compound and stock solutions. For plasma samples, store at -80°C.[1] Avoid multiple freeze-thaw cycles beyond what has been validated. |
| Low or no biological activity | Degradation of this compound in the experimental medium. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Assess the stability of this compound in your specific experimental buffer and conditions if inconsistent results persist. |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed the recommended percentage. Sonication may aid in dissolution, but solubility should be confirmed. |
Stability Data Summary
The following table summarizes the known stability of this compound in human plasma based on a pharmacokinetic study.[1]
| Condition | Matrix | Temperature | Duration | Result |
| Short-Term Stability | Human Plasma | Room Temperature | ~72 hours | Stable |
| Freeze-Thaw Stability | Human Plasma | -80°C to Room Temp. | 3 cycles | Stable |
| Long-Term Stability | Human Plasma | -80°C | 1 month | Stable |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution [1]
-
Objective: To prepare a concentrated stock solution of this compound for experimental use.
-
Materials:
-
This compound (pure substance)
-
Methanol (HPLC grade or equivalent)
-
Analytical balance
-
Volumetric flask
-
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the weighed this compound in a minimal amount of methanol in a volumetric flask.
-
Once fully dissolved, bring the solution to the final desired volume with methanol.
-
Mix thoroughly to ensure homogeneity.
-
Store the stock solution at -20°C.
-
Protocol: Assessment of this compound Stability in Human Plasma [1]
-
Objective: To evaluate the stability of this compound in human plasma under different storage conditions.
-
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is utilized to quantify this compound concentration.
-
Procedures:
-
Short-Term Stability: Quality control (QC) plasma samples at low, medium, and high concentrations are kept at room temperature for a period exceeding routine sample preparation time (e.g., 72 hours) before analysis.
-
Freeze-Thaw Stability: QC plasma samples are subjected to three cycles of freezing at -80°C followed by thawing to room temperature before analysis.
-
Long-Term Stability: QC plasma samples are stored at -80°C for an extended period (e.g., one month) before analysis.
-
-
Analysis: The concentration of this compound in the tested samples is compared to the nominal concentrations to determine the percentage of recovery, which indicates stability.
Visualizations
References
Dealing with batch-to-batch variability of Puquitinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the batch-to-batch variability of Puquitinib.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experimentation with different batches of this compound.
Question: Why am I observing a significant difference in the IC50 value of this compound with a new batch?
Answer:
A shift in the half-maximal inhibitory concentration (IC50) is a common indicator of batch-to-batch variability. Several factors could contribute to this discrepancy. A systematic approach to troubleshooting can help identify the root cause.
Troubleshooting Workflow:
Validation & Comparative
A Head-to-Head Comparison of Puquitinib and CAL-101 (Idelalisib) in Acute Myloid Leukemia (AML) Models
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the Phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the δ isoform (PI3Kδ), has emerged as a critical therapeutic target due to its predominant expression in hematopoietic cells and its role in promoting cancer cell proliferation and survival.[1][2][3] This guide provides an objective comparison of two prominent PI3Kδ inhibitors, Puquitinib and CAL-101 (Idelalisib), based on their performance in preclinical AML models.
Executive Summary
This compound, a novel and highly selective oral PI3Kδ inhibitor, demonstrates superior anti-tumor efficacy in AML models compared to the first-in-class inhibitor, CAL-101 (Idelalisib).[1][4] Experimental data reveals that this compound more potently inhibits the proliferation of AML cell lines, induces robust cell cycle arrest and apoptosis, and exhibits stronger tumor growth inhibition in in vivo xenograft models.[1] Both agents exert their effects through the downregulation of the PI3K/AKT/ERK signaling pathway.[1][4]
Data Presentation
In Vitro Efficacy: Inhibition of AML Cell Proliferation (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a panel of human AML cell lines after 72 hours of treatment.[1]
| Cell Line | This compound IC50 (μM) | CAL-101 (Idelalisib) IC50 (μM) |
| MV4-11 | 0.15 ± 0.02 | Not directly compared in the same study |
| Kasumi-1 | 0.21 ± 0.03 | Not directly compared in the same study |
| EOL-1 | 0.28 ± 0.04 | Not directly compared in the same study |
| THP-1 | 0.35 ± 0.05 | Not directly compared in the same study |
| HL-60 | 0.42 ± 0.06 | Not directly compared in the same study |
| U937 | 0.51 ± 0.07 | Not directly compared in the same study |
| OCI-AML3 | 0.63 ± 0.08 | Not directly compared in the same study |
Note: Direct head-to-head IC50 values for CAL-101 in this specific panel of AML cell lines under identical experimental conditions were not available in the cited literature. Other studies have reported CAL-101 IC50 values in various hematological cancer cell lines, often in the low micromolar range.[5][6]
In Vivo Efficacy: Tumor Growth Inhibition in AML Xenograft Models
The anti-tumor activity of this compound and CAL-101 was evaluated in mouse xenograft models using the MV4-11 and RS4;11 AML cell lines.[1]
| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition (%) |
| MV4-11 | This compound | 30 mg/kg | 72 |
| This compound | 60 mg/kg | 103 (complete regression in 3/6 tumors) | |
| CAL-101 | 90 mg/kg | 50 | |
| CAL-101 | 180 mg/kg | 61 | |
| RS4;11 | This compound | 30 mg/kg | 50 |
| This compound | 60 mg/kg | 69 |
Signaling Pathway Analysis
This compound and CAL-101 exert their anti-leukemic effects by inhibiting the PI3Kδ isoform, a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is constitutively active in a majority of AML cases and is crucial for cell survival and proliferation.[4][7] Inhibition of PI3Kδ leads to reduced phosphorylation and activation of downstream effectors such as AKT and ERK.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: AML cell lines were seeded into 96-well plates at a density of 5 × 104 cells/well.
-
Treatment: Cells were treated with various concentrations of this compound or CAL-101 for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: MV4-11 cells were treated with this compound or CAL-101 for 48 hours.
-
Cell Harvesting and Washing: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).[1]
Western Blot Analysis
-
Cell Lysis: Treated AML cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk and incubated with primary antibodies against p-AKT, AKT, p-ERK, ERK, PARP, caspase-3, caspase-8, caspase-9, and β-tubulin overnight at 4°C.
-
Secondary Antibody and Detection: The membrane was then incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]
In Vivo Xenograft Study
-
Cell Implantation: Female BALB/c nude mice were subcutaneously injected with 5 × 106 MV4-11 or RS4;11 cells.
-
Tumor Growth and Randomization: When tumors reached a volume of 100-150 mm³, mice were randomized into treatment and control groups.
-
Drug Administration: this compound and CAL-101 were administered orally, once daily, at the indicated doses. The vehicle control group received the corresponding vehicle.
-
Tumor Measurement: Tumor volumes were measured every two days using a caliper and calculated using the formula: (length × width²) / 2.
-
Endpoint: The study was terminated after 21 days of treatment, and the tumor growth inhibition was calculated.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- 3. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of PI3Kδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development and function. Its aberrant activation is a key driver in many B-cell malignancies, making it a prime therapeutic target. This guide provides a comparative overview of the efficacy of several prominent PI3Kδ inhibitors, supported by experimental data, to aid in research and development decisions.
Quantitative Efficacy of PI3Kδ Inhibitors
The following table summarizes the in vitro potency of selected PI3Kδ inhibitors against all four Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values are presented in nanomolar (nM) and are compiled from various scientific publications. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Primary Source(s) |
| Idelalisib (CAL-101) | 8600 | 4000 | 2100 | 19 | [1] |
| >1000-fold selectivity vs α, β, γ | 2.5 | [2][3] | |||
| Umbralisib (TGR-1202) | >10000 | 1116 | 1065 | 22.2 | [4][5] |
| Zandelisib (ME-401) | - | - | - | 0.6 - 3.5 | [6][7] |
| Duvelisib (IPI-145) | 1602 | 85 | 27.4 | 2.5 | [8] |
| - | - | 50 | 1 | [9] | |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 | [10][11][12] |
Experimental Protocols
Biochemical Kinase Assays
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kδ.
1. ADP-Glo™ Kinase Assay (Promega): [13][14][15]
-
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Procedure:
-
A kinase reaction is set up in a 384-well plate containing the PI3Kδ enzyme, a lipid substrate (e.g., PIP2), ATP, and the test inhibitor at various concentrations.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the generated ADP into ATP and subsequently generate a luminescent signal via a luciferase reaction.
-
The luminescence is measured using a plate reader. The signal is inversely proportional to the inhibitor's potency.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay:
-
Principle: This assay measures the production of the phosphorylated lipid product (PIP3) through a competitive immunoassay format using time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Procedure:
-
The kinase reaction is performed in the presence of the PI3Kδ enzyme, ATP, PIP2 substrate, and the inhibitor.
-
After incubation, a detection solution containing a biotinylated PIP3 tracer and a europium cryptate-labeled anti-PIP3 antibody is added.
-
In the absence of inhibition, the unlabeled PIP3 produced by the enzyme competes with the biotinylated PIP3 tracer for binding to the antibody, leading to a low FRET signal.
-
In the presence of an effective inhibitor, less unlabeled PIP3 is produced, allowing the tracer to bind to the antibody, resulting in a high FRET signal.
-
The FRET signal is read on a compatible plate reader, and IC50 values are determined.
-
Cellular Proliferation Assays
Objective: To assess the effect of PI3Kδ inhibitors on the growth and viability of cancer cell lines.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.
-
Procedure:
-
Cancer cells (e.g., from lymphoma or leukemia cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the PI3Kδ inhibitor for a specified period (e.g., 72 hours).[16][17]
-
Following treatment, the MTT reagent is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and EC50 values (half-maximal effective concentration) are determined.
-
2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay:
-
Principle: Similar to the MTT assay, the MTS assay is a colorimetric method to assess cell viability. The MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.
-
Procedure:
-
Cells are seeded and treated with the inhibitor as described for the MTT assay.[17]
-
After the treatment period, an MTS reagent solution (containing MTS and an electron coupling reagent like phenazine methosulfate) is added directly to the culture wells.
-
The plate is incubated for 1-4 hours.
-
The absorbance is measured at a wavelength of 490-500 nm.
-
EC50 values are calculated based on the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PI3K/AKT signaling pathway and a typical experimental workflow for evaluating PI3Kδ inhibitors.
Caption: PI3K/AKT Signaling Pathway in B-Cells.
Caption: Experimental Workflow for PI3Kδ Inhibitor Evaluation.
References
- 1. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Zandelisib (ME-401) in Japanese patients with relapsed or refractory indolent non-Hodgkin’s lymphoma: an open-label, multicenter, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. PI3K (p110δ/p85α) Protocol [promega.com]
- 14. promega.es [promega.es]
- 15. promega.com [promega.com]
- 16. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Puquitinib: A Head-to-Head Comparison with Other Kinase Inhibitors
A critical review of Puquitinib's mechanism of action reveals it to be a potent and selective PI3Kδ inhibitor, not a JAK inhibitor. This distinction is crucial for researchers and drug development professionals, as it places this compound in a different therapeutic class and dictates a different set of comparative analyses.
Initial research incorrectly positioned this compound within the Janus kinase (JAK) inhibitor family. However, extensive data confirms that this compound's primary mechanism of action is the inhibition of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4] This finding necessitates a shift in comparative analysis from JAK inhibitors to other PI3Kδ inhibitors to provide a scientifically accurate and relevant evaluation for researchers.
This guide will, therefore, provide a head-to-head comparison of this compound with another prominent PI3Kδ inhibitor, Idelalisib (CAL-101), a well-characterized compound in the same class. This comparison will focus on available preclinical and clinical data to offer valuable insights for drug development professionals.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively activated, promoting tumorigenesis. This compound exerts its therapeutic effect by inhibiting PI3Kδ, a key node in this pathway.
Figure 1. The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Comparative Efficacy: this compound vs. Idelalisib (CAL-101)
Preclinical studies have demonstrated that this compound exhibits potent antitumor activity against various hematological malignancies.[2][3] A key study directly compared the efficacy of this compound with Idelalisib in acute myeloid leukemia (AML) models.
| Parameter | This compound | Idelalisib (CAL-101) | Reference |
| In Vitro AML Cell Line Proliferation (IC50) | Lower IC50 values in several p110δ-positive AML cell lines | Higher IC50 values compared to this compound | [2] |
| In Vivo AML Xenograft Model | Stronger tumor growth inhibition | Less potent tumor growth inhibition compared to this compound | [2][3] |
These findings suggest that this compound may have a superior anti-leukemic activity in AML compared to Idelalisib.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, the following provides an overview of the methodologies used in the key comparative experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: AML cell lines were seeded in 96-well plates at a specified density.
-
Drug Treatment: Cells were treated with varying concentrations of this compound or Idelalisib for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.
In Vivo Xenograft Model
-
Cell Implantation: Immunodeficient mice were subcutaneously injected with human AML cells.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Drug Administration: Mice were randomized into groups and treated orally with this compound, Idelalisib, or a vehicle control.
-
Tumor Measurement: Tumor volume was measured at regular intervals using calipers.
-
Data Analysis: Tumor growth curves were plotted to compare the efficacy of the treatments.
Figure 2. Workflow for in vitro and in vivo comparative efficacy studies.
Clinical Development and Safety
This compound has undergone Phase I clinical trials in China for hematological malignancies.[2] These trials have shown that this compound has a manageable safety profile and demonstrates preliminary efficacy.[5] The most common drug-related adverse events reported were elevated liver transaminases.[5] Further clinical development is ongoing to fully characterize its safety and efficacy profile in larger patient populations.
Conclusion
The available evidence strongly indicates that this compound is a selective PI3Kδ inhibitor, not a JAK inhibitor. Direct comparisons with other PI3Kδ inhibitors like Idelalisib are, therefore, the most relevant for the scientific and drug development community. Preclinical data suggests that this compound may have a more potent anti-tumor efficacy in AML models compared to Idelalisib. As more clinical data becomes available, a more comprehensive understanding of this compound's therapeutic potential will emerge. Researchers are encouraged to focus on its activity within the PI3K signaling pathway for future investigations.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound mesylate, an inhibitor of phosphatidylinositol 3-kinase p110δ, for treating relapsed or refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Puquitinib: A Comparative Guide to Its High Selectivity for PI3Kδ
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Puquitinib's inhibitory activity across Class I Phosphoinositide 3-kinase (PI3K) isoforms, highlighting its potent and selective action against PI3Kδ. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating this compound for future studies and therapeutic applications.
Data Presentation: this compound's Selectivity Profile
This compound demonstrates significant selectivity for the PI3Kδ isoform over other Class I PI3K isoforms (α, β, and γ). This selectivity is critical for minimizing off-target effects and enhancing the therapeutic window, particularly in diseases where the PI3Kδ pathway is dysregulated, such as in certain hematological malignancies.[1]
The inhibitory potency of this compound against the four Class I PI3K isoforms was determined through biochemical kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. A lower IC50 value indicates greater potency.
| PI3K Isoform | This compound IC50 (nM) |
| p110α | 992.8 |
| p110β | 959.2 |
| p110γ | 89.8 |
| p110δ | 3.3 |
Data sourced from Xie et al., Cancer Science, 2017.[1]
As the data illustrates, this compound is approximately 300-fold more selective for PI3Kδ over PI3Kα and PI3Kβ, and about 27-fold more selective over PI3Kγ.[1] This high degree of selectivity is a key characteristic of this compound.
Signaling Pathway Context
The PI3K signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The Class I PI3Ks are heterodimeric enzymes, and their different isoforms are activated by distinct upstream signals and have varying tissue distribution.
Experimental Protocols
The determination of this compound's selectivity for PI3Kδ involves both biochemical and cellular assays. Below are detailed methodologies representative of those used to obtain the comparative data.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PI3K isoforms.
Protocol Steps:
-
Preparation of Reagents:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, and p110δ/p85α) are purified.
-
A kinase reaction buffer is prepared, typically containing HEPES, MgCl₂, and EDTA.
-
The lipid substrate, phosphatidylinositol (PI), is prepared in the form of vesicles.
-
-
Assay Procedure:
-
The purified PI3K enzyme is incubated with a serial dilution of this compound in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP, which includes a small amount of radiolabeled ATP (γ-³²P-ATP).
-
The reaction is allowed to proceed for a set time at room temperature.
-
-
Termination and Detection:
-
The reaction is stopped by the addition of an acid, such as HCl.
-
The phosphorylated lipid product (PIP) is extracted using a chloroform/methanol mixture.
-
The amount of incorporated radiolabel in the lipid phase is quantified using a scintillation counter.
-
-
Data Analysis:
-
The enzyme activity at each inhibitor concentration is normalized to the control (no inhibitor).
-
The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.
-
Cellular Assay (In Situ)
Cellular assays are crucial to confirm that the biochemical selectivity translates to a cellular context by measuring the inhibition of downstream signaling pathways.
Protocol Steps:
-
Cell Culture and Treatment:
-
Select cell lines that predominantly express a specific PI3K isoform or where a particular isoform is the primary driver of the signaling pathway.
-
Culture the cells to a suitable confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, the cells are washed and then lysed to release the cellular proteins.
-
The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analysis.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for phosphorylated downstream targets of PI3K signaling (e.g., phospho-AKT, phospho-S6) and total protein levels of these targets as loading controls.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.
-
-
Detection and Analysis:
-
The protein bands are visualized and quantified using an imaging system.
-
The level of phosphorylation of the target proteins is normalized to the total protein levels.
-
The inhibition of downstream signaling at different this compound concentrations is used to assess its cellular potency and selectivity.
-
References
Puquitinib Demonstrates Potent Anti-Leukemic Activity: A Comparative Analysis
Puquitinib, a novel and orally available PI3Kδ inhibitor, has shown significant promise in the treatment of acute myeloid leukemia (AML), outperforming the established PI3Kδ inhibitor CAL-101 (Idelalisib) in preclinical studies. This comparison guide provides a detailed overview of the anti-leukemic activity of this compound, supported by experimental data, and contrasts its performance with alternative therapeutic strategies for leukemia.
Superior In Vitro and In Vivo Efficacy Against AML
This compound has demonstrated potent and selective inhibitory activity against the PI3Kδ isoform, a key signaling molecule implicated in the survival and proliferation of leukemia cells.[1][2] Studies have shown that this compound effectively induces G1-phase cell-cycle arrest and apoptosis in AML cell lines by downregulating the PI3K signaling pathway.[1][3]
A direct comparison with CAL-101, another PI3Kδ inhibitor, revealed this compound's superior efficacy. In in vivo AML xenograft models, this compound monotherapy exhibited stronger anti-tumor activity than CAL-101, associated with a reduction in AKT and ERK phosphorylation in tumor tissues, without notable toxicity.[2][3]
Furthermore, the combination of this compound with conventional cytotoxic drugs, such as daunorubicin and cytarabine, has been shown to produce significantly enhanced anti-tumor effects in AML xenografts compared to single-agent treatments.[4]
Quantitative Comparison of Anti-Leukemic Activity
To provide a clear comparison of the potency of this compound against other inhibitors, the following tables summarize the half-maximal inhibitory concentration (IC50) values in various AML cell lines and the outcomes of in vivo studies.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | MV4-11 | < 1 | [5] |
| This compound | MOLM-14 | 6.6 | [5] |
| CAL-101 (Idelalisib) | SU-DHL-5 | 100 - 1000 | [6] |
| CAL-101 (Idelalisib) | KARPAS-422 | 100 - 1000 | [6] |
| CAL-101 (Idelalisib) | CCRF-SB | 100 - 1000 | [6] |
| Sorafenib | MV4-11 | 0.88 | [7] |
| Ponatinib | MV4-11 | < 4 | [8] |
| Cabozantinib | MV4-11 | < 4 | [8] |
| Silvestrol | MV4-11 | 2.7 | [9] |
| Silvestrol | THP-1 | 3.8 | [9] |
Table 1: In Vitro Anti-proliferative Activity of this compound and Other Inhibitors in AML Cell Lines. This table presents the IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | 30 mg/kg, daily | Significant reduction in tumor volume compared to vehicle | [10] |
| This compound + Daunorubicin | This compound: 30 mg/kg, daily; Daunorubicin: 2 mg/kg | Significantly superior anti-tumor efficacy compared to single agents | [4] |
| This compound + Cytarabine | This compound: 30 mg/kg, daily; Cytarabine: 12.5 mg/kg | Enhanced anti-tumor efficacy compared to single agents | [4] |
| CAL-101 (Idelalisib) | Not specified in detail | Less effective than this compound in reducing tumor volume | [2][3] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in AML Xenograft Models. This table summarizes the outcomes of preclinical studies in animal models, highlighting the potent anti-tumor effect of this compound alone and in combination with other agents.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
This compound exerts its anti-leukemic effects by selectively inhibiting the p110δ isoform of phosphoinositide 3-kinase (PI3K).[2] This inhibition disrupts the downstream signaling cascade involving AKT and the mammalian target of rapamycin (mTOR), which are crucial for cell survival, proliferation, and metabolism.[11][12] The diagram below illustrates the signaling pathway targeted by this compound.
Figure 1: this compound's Mechanism of Action. This diagram illustrates how this compound inhibits the PI3Kδ enzyme, leading to the downregulation of the PI3K/AKT/mTOR signaling pathway, which in turn promotes apoptosis and inhibits the proliferation and survival of leukemia cells.
Alternative Therapeutic Strategies in Leukemia
For a comprehensive comparison, it is essential to consider other targeted therapies used in the management of leukemia.
FLT3 Inhibitors
FMS-like tyrosine kinase 3 (FLT3) inhibitors target mutations in the FLT3 gene, which are common in AML and are associated with a poor prognosis.[13] These inhibitors work by competitively binding to the ATP-binding site of the FLT3 receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1]
Figure 2: FLT3 Inhibitor Mechanism. This diagram shows how FLT3 inhibitors block the mutated FLT3 receptor, preventing the activation of downstream signaling pathways and thereby inhibiting the growth and survival of leukemic cells.
JAK Inhibitors
Janus kinase (JAK) inhibitors target the JAK family of enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors involved in hematopoiesis and immune responses.[14] Dysregulation of the JAK-STAT pathway is implicated in various hematological malignancies.[15]
Figure 3: JAK Inhibitor Mechanism. This diagram illustrates how JAK inhibitors block the JAK-STAT signaling pathway, which is crucial for the transcription of genes involved in cell proliferation and survival in response to cytokine stimulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of this compound's anti-leukemic activity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: AML cell lines are seeded in 96-well plates at a specified density (e.g., 1 x 10^5 cells/well).
-
Drug Treatment: Cells are treated with varying concentrations of this compound, CAL-101, or other inhibitors for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.[16]
Western Blotting
-
Cell Lysis: Treated and untreated AML cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment: AML cells are treated with the desired concentrations of this compound or control for a specific time period.
-
Cell Fixation: The cells are harvested and fixed in cold ethanol (e.g., 70%).
-
Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined based on the DNA content.
In Vivo AML Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of human cells.
-
Cell Implantation: A specified number of human AML cells (e.g., MV4-11) are injected subcutaneously or intravenously into the mice.
-
Tumor Growth Monitoring: Once tumors are established (for subcutaneous models), their volume is measured regularly. For disseminated leukemia models, disease progression is monitored through methods like bioluminescence imaging or analysis of peripheral blood.
-
Drug Administration: Mice are randomized into treatment groups and receive daily oral doses of this compound, CAL-101, cytotoxic drugs, or a vehicle control.
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by measuring tumor growth inhibition, reduction in leukemic burden in various organs (e.g., bone marrow, spleen), and overall survival of the mice.[17][18]
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected to analyze the levels of target proteins (e.g., phospho-AKT, phospho-ERK) by western blotting to confirm the drug's mechanism of action in vivo.
Figure 4: In Vivo Xenograft Experimental Workflow. This flowchart outlines the key steps involved in establishing and utilizing an in vivo AML xenograft model to evaluate the efficacy of anti-leukemic agents like this compound.
Conclusion
The available preclinical data strongly support the potent anti-leukemic activity of this compound in AML. Its superior efficacy compared to CAL-101 and its synergistic effects with standard chemotherapy highlight its potential as a valuable therapeutic agent. Further clinical investigations are warranted to fully elucidate its clinical utility in the treatment of leukemia. This guide provides a comparative framework for researchers and drug development professionals to understand the current landscape of targeted therapies for leukemia and the promising position of this compound within it.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. emjreviews.com [emjreviews.com]
- 12. Outlook on PI3K/AKT/mTOR inhibition in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 14. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 15. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Xenograft Models of Primary Acute Myeloid Leukemia for the Development of Imaging Strategies and Evaluation of Novel Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Puquitinib vs. Pan-PI3K Inhibitors: A Comparative Guide to PI3K Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of Puquitinib, a novel PI3Kδ isoform-selective inhibitor, with pan-PI3K inhibitors, which target all Class I PI3K isoforms. We present supporting experimental data, detailed methodologies, and visual representations of the signaling pathways to aid in understanding their distinct mechanisms and potential therapeutic applications.
Mechanism of Action: Isoform Selectivity vs. Broad Inhibition
The primary distinction between this compound and pan-PI3K inhibitors lies in their target specificity within the PI3K family. Class I PI3Ks are heterodimers composed of a regulatory subunit and one of four catalytic subunits: p110α, p110β, p110γ, and p110δ.
This compound is a highly selective and potent inhibitor of the p110δ (PI3Kδ) isoform.[1][2] This isoform is predominantly expressed in leukocytes, making this compound a targeted therapy for hematological malignancies where PI3Kδ signaling is often hyperactive.[1][2] By binding to the ATP-binding pocket of PI3Kδ, this compound effectively downregulates the PI3K/AKT signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[1][2] A noteworthy characteristic of this compound is its ability to inhibit not only the phosphorylation of AKT but also the phosphorylation of Extracellular signal-Regulated Kinase (ERK), suggesting a broader impact on downstream signaling pathways compared to other PI3Kδ inhibitors like CAL-101.[1]
Pan-PI3K inhibitors , such as Buparlisib (BKM120) and Pictilisib (GDC-0941), are designed to inhibit all four Class I PI3K isoforms (α, β, γ, and δ).[3][4] This broad-spectrum inhibition aims to provide a more comprehensive blockade of the PI3K pathway, which can be advantageous in tumors where multiple isoforms contribute to oncogenesis.[5] However, this lack of selectivity can also lead to more widespread effects on normal cellular processes, potentially resulting in a higher incidence of adverse effects.[6]
References
- 1. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Puquitinib vs. Standard Chemotherapy in Acute Myeloid Leukemia: An In Vivo Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Puquitinib, a novel PI3Kδ inhibitor, against standard chemotherapy regimens for Acute Myeloid Leukemia (AML). The data presented is derived from preclinical studies, offering insights into the therapeutic potential of this targeted agent.
Executive Summary
This compound, an orally available and highly selective PI3Kδ inhibitor, has demonstrated significant antitumor activity in preclinical AML models.[1][2] In vivo studies show its potent efficacy in reducing tumor burden and its ability to synergize with standard AML chemotherapy agents. While direct head-to-head in vivo comparisons with the standard "7+3" induction regimen are not yet published, this guide synthesizes the available data to facilitate an objective comparison. This compound operates by downregulating the PI3K/AKT/ERK signaling pathway, leading to cell cycle arrest and apoptosis in AML cells.[1]
In Vivo Efficacy: A Comparative Overview
The following tables summarize the in vivo efficacy of this compound as a monotherapy and in combination with standard chemotherapeutic agents, based on available preclinical data. It is important to note that the data for this compound and standard chemotherapy originate from separate studies with different experimental designs, and therefore, a direct comparison of efficacy should be made with caution.
Table 1: this compound Monotherapy Efficacy in AML Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Key Findings |
| Vehicle Control | - | 0% | Uninhibited tumor growth. |
| This compound | 30 mg/kg, oral, daily | 72% | Significant tumor growth inhibition. |
| This compound | 60 mg/kg, oral, daily | 103% | Complete tumor regression in 3 out of 6 mice.[1] |
| CAL-101 (p110δ inhibitor) | 90 mg/kg, oral, daily | 50% | This compound demonstrated superior efficacy.[1] |
| CAL-101 (p110δ inhibitor) | 180 mg/kg, oral, daily | 61% | This compound demonstrated superior efficacy.[1] |
Data from MV4;11 AML xenograft model in mice.[1]
Table 2: this compound in Combination with Standard Chemotherapy Agents
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Key Findings |
| This compound alone | 30 mg/kg | - | Baseline for combination. |
| Daunorubicin alone | 2 mg/kg | - | Baseline for combination. |
| This compound + Daunorubicin | 30 mg/kg + 2 mg/kg | Significantly > than single agents | Enhanced antitumor efficacy compared to each agent alone (P < 0.01).[1][3] |
| Cytarabine alone | 12.5 mg/kg | - | Baseline for combination. |
| This compound + Cytarabine | 30 mg/kg + 12.5 mg/kg | Enhanced vs single agents | Produced enhanced antitumor efficacy compared with each single agent.[1][3] |
Data from MV4;11 AML xenograft model in mice.[1][3]
Standard AML Chemotherapy: The "7+3" Regimen
The standard induction chemotherapy for most AML patients is the "7+3" regimen, which consists of:[4][5][6]
-
Cytarabine (Ara-C): Administered as a continuous intravenous infusion for 7 days.[4]
-
An Anthracycline (e.g., Daunorubicin or Idarubicin): Administered as an intravenous injection for the first 3 days.[4][5]
The efficacy of this regimen in preclinical xenograft models can vary depending on the specific AML cell line or patient-derived xenograft (PDX) model used.[7][8]
Experimental Protocols
This compound In Vivo Efficacy Study
-
Animal Model: BALB/c nude mice.
-
Cell Line: MV4;11 (human AML cell line) cells were subcutaneously injected into the right flank of the mice.
-
Treatment: When tumors reached a volume of 100-200 mm³, mice were randomized into treatment groups. This compound was administered orally, daily, for 21 days.[4]
-
Efficacy Assessment: Tumor volumes were measured regularly. At the end of the study, tumors were excised and weighed. Pharmacodynamic assessments included Western blot analysis of pAKT and pERK levels in tumor tissues.[4]
Standard AML Xenograft Chemotherapy Model
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG).[8]
-
Cell Source: Human AML cell lines or patient-derived AML cells are injected intravenously or subcutaneously.
-
Treatment: A regimen mimicking the clinical "7+3" protocol is adapted for mice. For example, cytarabine is administered via intraperitoneal injection for 5-7 days, and an anthracycline (like doxorubicin or daunorubicin) is given for 2-3 days.[7]
-
Efficacy Assessment: Efficacy is measured by the reduction in leukemic cells in the bone marrow, spleen, and peripheral blood, as well as by increased survival of the treated mice compared to a control group.[7]
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits PI3Kδ, blocking downstream AKT and ERK signaling.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing this compound's in vivo efficacy in AML xenografts.
References
- 1. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dose intensity for induction in acute myeloid leukemia: what, when, and for whom? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
Comparative analysis of the safety profiles of PI3Kδ inhibitors
A Comparative Safety Analysis of Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitors
This guide provides a detailed comparative analysis of the safety profiles of key PI3Kδ inhibitors used in the treatment of hematological malignancies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the risks associated with this class of drugs, supported by clinical data and experimental methodologies.
Introduction to PI3Kδ Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1] The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells, making it a prime therapeutic target for B-cell malignancies.[1][2] Several PI3Kδ inhibitors have been developed, demonstrating significant clinical activity. However, their use has been tempered by a unique and often severe toxicity profile.[3][4] These adverse events are largely considered on-target, immune-mediated effects stemming from the essential role of PI3Kδ in the function and maintenance of regulatory T-cells (Tregs).[3][5] This guide compares the safety profiles of four key PI3Kδ inhibitors: idelalisib, duvelisib, umbralisib, and the clinical-stage compound parsaclisib.
PI3K Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling cascade. Growth factors binding to Receptor Tyrosine Kinases (RTKs) activate PI3K. PI3Kδ, specifically, converts PIP2 to PIP3, which in turn activates downstream effectors like AKT and mTOR, promoting cell survival and proliferation. Inhibition of PI3Kδ is designed to block this pro-survival signaling in malignant B-cells.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3Kδ inhibitors.
Comparative Safety Profiles
The following table summarizes the incidence of key treatment-emergent adverse events (AEs) for selected PI3Kδ inhibitors based on data from clinical trials and prescribing information. It is important to note that direct cross-trial comparisons can be challenging due to differences in study populations, designs, and duration of follow-up.
| Adverse Event (Grade ≥3) | Idelalisib (Zydelig) | Duvelisib (Copiktra)¹ | Umbralisib (Ukoniq)² | Parsaclisib³ |
| Hepatotoxicity / Transaminitis | 14% (Fatal/Serious)[6] | High liver enzyme levels reported | 5.4%[4] | Grade 1, except 1 Grade 3 event[7][8] |
| Diarrhea / Colitis | 14% (Fatal/Serious/Severe)[6] | 18% (Fatal/Serious)[9][10] | 6.7%[4] | 13% (Serious)[8] |
| Pneumonitis | 4% (Fatal/Serious)[11][12] | 5% (Fatal/Serious)[9][10] | <1%[13] | N/A |
| Infections / Pneumonia | 48% (Fatal/Serious Infections)[12] | 31% (Fatal/Serious Infections)[10] | Pneumonia (3%, Serious)[13] | Sepsis (4%, Serious)[8] |
| Neutropenia | 31%[6] | 30%[14] | 8.9%[4] | 19%[7][8] |
| Cutaneous Reactions | Severe reactions reported[6][15] | 5% (Fatal/Serious)[9][10] | Rash (≥15%, all grades)[13] | Rash (31%, all grades)[7][8] |
| Intestinal Perforation | Boxed Warning[6][16][17] | N/A | N/A | N/A |
| Regulatory Status | Approved with Boxed Warning[6][16] | Approved with Boxed Warning[10] | Withdrawn from market[18][19] | In Clinical Development |
¹ Duvelisib also inhibits PI3Kγ.[1] ² Umbralisib was voluntarily withdrawn from the market in 2022 due to a possible increased risk of death observed in a clinical trial.[18][19][20] ³ Data from Phase 1/2 monotherapy study in B-cell malignancies.[7][8]
Discussion of Key Toxicities
The safety concerns with PI3Kδ inhibitors are predominantly immune-mediated and include hepatotoxicity, diarrhea/colitis, pneumonitis, and severe infections.[3][21]
-
Hepatotoxicity: Elevated transaminases (ALT/AST) are common.[15][19] This is often a delayed event and is managed by dose interruption, reduction, or discontinuation, and in some cases, corticosteroid administration.[6][12]
-
Diarrhea and Colitis: This is a frequent and potentially severe adverse event that can occur at any time during treatment.[6][9] It often responds poorly to standard anti-motility agents and may require treatment interruption and corticosteroids.[6] Severe cases can lead to dehydration and intestinal perforation.[1][6]
-
Pneumonitis: Non-infectious pneumonitis is a serious, though less common, complication that can be fatal.[6][22] Patients presenting with new pulmonary symptoms should be evaluated, and the drug should be interrupted until an etiology is determined.[6]
-
Infections: Due to their mechanism of action affecting immune cells, these inhibitors increase the risk of serious and opportunistic infections, including Pneumocystis jirovecii pneumonia (PJP) and cytomegalovirus (CMV) reactivation.[4][9][14] Prophylaxis is often recommended.
-
Cutaneous Reactions: Rashes of varying severity are common.[7][9] Severe, life-threatening reactions such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) have been reported.[6][9][12]
Experimental Protocols and Management
Effective management of PI3Kδ inhibitor-associated toxicities requires diligent monitoring and adherence to specific management protocols.
Protocol 1: Monitoring and Management of Hepatotoxicity
-
Baseline Assessment: Measure serum ALT, AST, and total bilirubin prior to initiating therapy.
-
Routine Monitoring: Monitor ALT and AST every 2 weeks for the first 3 months, then monthly thereafter. Increase frequency if Grade ≥2 elevations are observed.
-
Management of Elevated Transaminases (as per Idelalisib Prescribing Information[6]):
-
Grade 2 (ALT/AST >2.5-5.0 x ULN): Continue treatment with weekly monitoring until levels return to Grade ≤1.
-
Grade 3 (ALT/AST >5.0-20.0 x ULN): Interrupt the drug. Monitor ALT/AST and bilirubin weekly until resolution. If it resolves, resume at a reduced dose (e.g., 100 mg twice daily). If it recurs, permanently discontinue.
-
Grade 4 (ALT/AST >20.0 x ULN): Permanently discontinue the drug.
-
Protocol 2: Management of Diarrhea/Colitis
-
Patient Education: Advise patients to report any increase in stool frequency or watery stools immediately.
-
Initial Assessment: Evaluate for infectious etiologies.
-
Management of Diarrhea/Colitis (as per Duvelisib Prescribing Information[9]):
-
Grade 1 (Increase of <4 stools/day): Initiate supportive care (e.g., hydration) and consider antidiarrheal agents.
-
Grade 2 (Increase of 4-6 stools/day): Withhold PI3Kδ inhibitor. Initiate supportive care. If it does not resolve within 24-48 hours, consider oral corticosteroids (e.g., budesonide). Resume at the same dose upon resolution to Grade ≤1.
-
Grade ≥3 (Increase of ≥7 stools/day; severe symptoms): Withhold PI3Kδ inhibitor. Initiate aggressive supportive care, including IV hydration and electrolytes. Administer systemic corticosteroids (e.g., methylprednisolone IV). Upon resolution to Grade ≤1, consider resuming at a reduced dose. If it recurs, permanently discontinue.
-
Workflow for Managing Suspected Pneumonitis
The following diagram outlines a typical clinical workflow for a patient on a PI3Kδ inhibitor who presents with new or worsening respiratory symptoms.
Caption: Clinical workflow for the evaluation and management of suspected pneumonitis.
Conclusion
PI3Kδ inhibitors are an effective class of targeted therapies for B-cell malignancies. However, their clinical utility is frequently limited by a significant and predictable pattern of immune-mediated toxicities. The safety profiles vary between agents, with idelalisib and duvelisib carrying boxed warnings for severe and fatal toxicities, and umbralisib having been withdrawn from the market over safety concerns.[6][10][18] Newer generation inhibitors like parsaclisib are being developed with the aim of improving the therapeutic window.[23] A thorough understanding of these adverse events, coupled with proactive monitoring and established management protocols, is critical for maximizing the benefit and minimizing the risk for patients treated with this important class of drugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding Toxicities Associated With PI3Kδ Inhibitors | Dana-Farber Cancer Institute [dana-farber.org]
- 4. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Side Effects of COPIKTRA (duvelisib) | Information for Patients [copiktra.com]
- 10. drugs.com [drugs.com]
- 11. Zydelig (idelalisib): Cancer Medication Side Effects & Warnings [medicinenet.com]
- 12. Adverse Event Monitoring & Management | ZYDELIG® (idelalisib) [zydelig.com]
- 13. Ukoniq (Umbralisib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com [drugs.com]
- 15. Potential Medication Side Effects | ZYDELIG® (idelalisib) [zydelig.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. FDA approves idelalisib for CLL, SLL and FL | MDedge [mdedge.com]
- 18. Umbralisib - Wikipedia [en.wikipedia.org]
- 19. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. mdpi.com [mdpi.com]
- 22. Zydelig side effects: Common, mild, and serious [medicalnewstoday.com]
- 23. ashpublications.org [ashpublications.org]
Puquitinib's Potency in the Landscape of Emerging Cancer Therapies: A Comparative Guide
For Immediate Release
Puquitinib, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, is demonstrating significant promise in the field of oncology, particularly for hematological malignancies. This guide provides a comparative analysis of this compound's potency against other emerging PI3K inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of novel cancer therapeutics.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway
This compound exerts its anti-cancer effects by selectively inhibiting the p110δ catalytic subunit of PI3K. This kinase is a critical component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer cells, promoting their growth, survival, and proliferation. By blocking PI3Kδ, this compound effectively disrupts this signaling cascade, leading to cell cycle arrest and apoptosis in malignant cells.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Comparative Potency of this compound
The following tables summarize the in vitro potency of this compound in comparison to other emerging PI3K inhibitors. IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity or cell viability.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | PI3Kδ | PI3Kα | PI3Kβ | PI3Kγ |
| This compound | 3.3 | >1000 | >1000 | 99 |
| Idelalisib (CAL-101) | 2.5[1] | 820[1] | 565[1] | 89[1] |
| Duvelisib | 2.5[2] | 1602[2] | 85[2] | 27.4[2] |
| Copanlisib | 0.7[3] | 0.5[3] | 3.7[3] | 6.4[3] |
| Umbralisib | 22.2[4][5] | >10000[4] | >10000[4] | 1400[4] |
Table 2: In Vitro Cell Viability (IC50, µM) in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | This compound | Idelalisib (CAL-101) | Duvelisib | Copanlisib | Umbralisib |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | - | 0.037[6] | - | - | - |
| NU-DUL-1 | Diffuse Large B-cell Lymphoma | - | 0.086[6] | - | - | - |
| HAL-01 | Acute Lymphoblastic Leukemia | - | 0.213[6] | - | - | - |
| RPMI-6666 | Hodgkin Lymphoma | - | 0.306[6] | - | - | - |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | - | - | - | - | - |
| Jurkat | T-cell Leukemia | - | - | - | - | - |
| Raji | Burkitt's Lymphoma | - | - | - | - | - |
Data for this compound and other inhibitors in a comprehensive panel of the same cell lines are not always available in the public domain, warranting direct comparative studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
In Vitro PI3Kδ Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3Kδ.
References
Reproducibility of Puquitinib Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published research findings on Puquitinib, a novel PI3Kδ inhibitor. It aims to facilitate the reproducibility of these findings by presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key biological pathways and workflows.
Comparative Efficacy of this compound and Alternatives
This compound has been primarily evaluated against other PI3K inhibitors, most notably CAL-101 (Idelalisib), and in combination with standard cytotoxic agents. The following tables summarize the comparative in vitro and in vivo efficacy of these treatments across various cancer cell lines.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | This compound IC50 (µM) | CAL-101 (Idelalisib) IC50 (µM) | Reference |
| CNE-2 | Nasopharyngeal Carcinoma | 5.2 (72h) | Not Reported | [1] |
| MV4;11 | Acute Myeloid Leukemia | 0.1 | 2.4 | [2] |
| A549 | Lung Cancer | Not Reported | 0.33 | [3] |
| A498 | Kidney Cancer | Not Reported | 1.1 | [3] |
Note: The potency of CAL-101 as a selective p110δ inhibitor is reported to be 2.5 nM in cell-free assays.[3][4][5][6]
In Vivo Tumor Growth Inhibition
In vivo studies in xenograft models provide crucial data on the efficacy of a drug in a living organism.
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| MV4;11 | This compound | 30 mg/kg | 72% | [2] |
| MV4;11 | This compound | 60 mg/kg | 103% (complete regression in 3/6 tumors) | [2] |
| MV4;11 | CAL-101 | 90 mg/kg | 50% | [2] |
| MV4;11 | CAL-101 | 180 mg/kg | 61% | [2] |
| RS4;11 | This compound | 30 mg/kg | 50% | [2] |
| RS4;11 | This compound | 60 mg/kg | 69% | [2] |
| MV4;11 | This compound + Daunorubicin | 30 mg/kg + 2 mg/kg | Significantly superior to single agents (P < 0.01) | [7] |
| MV4;11 | This compound + Cytarabine | 30 mg/kg + 12.5 mg/kg | Enhanced antitumor efficacy compared to single agents | [7] |
Key Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity.
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^5 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of this compound or comparator drugs for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 20 hours.
-
Solubilization: Wash the cells with phosphate-buffered saline (PBS) and add DMSO to solubilize the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a spectrophotometer.[4]
Cell Cycle Analysis
This method is used to determine the proportion of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the compounds of interest for a specified time (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and stain with a solution containing 50 µg/mL of propidium iodide and 50 µg/mL of DNase-free RNase A.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[8]
Apoptosis Analysis
Apoptosis, or programmed cell death, can be assessed by observing the cleavage of specific proteins like PARP and caspases.
-
Cell Treatment: Treat cells with the indicated concentrations of the drugs for a specified time (e.g., 48 hours).
-
Cell Lysis: Harvest the cells and prepare total cell lysates.
-
Western Blotting: Subject the lysates to immunoblotting with specific antibodies against PARP, caspase-3, caspase-8, and caspase-9.[3]
In Vivo Xenograft Studies
These studies involve the transplantation of human tumor cells into immunocompromised mice.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., MV4;11) into the flanks of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Drug Administration: Administer the drugs (e.g., this compound, CAL-101, daunorubicin, cytarabine) orally or via other appropriate routes at the specified dosages and schedules.[2][7]
-
Tumor Measurement: Measure tumor volumes regularly using calipers.
-
Data Analysis: Compare the tumor growth in treated groups to the vehicle control group to determine tumor growth inhibition.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes are crucial for understanding and replicating research.
This compound's Mechanism of Action
This compound is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, this compound can induce autophagy and apoptosis in cancer cells.[7][8]
Caption: this compound inhibits PI3Kδ, blocking the downstream AKT/mTOR pathway.
Experimental Workflow for Efficacy Evaluation
A typical workflow for assessing the anti-cancer efficacy of a compound like this compound involves a series of in vitro and in vivo experiments.
Caption: A standard workflow for evaluating the anti-cancer efficacy of a drug.
References
- 1. This compound mesylate (XC-302) induces autophagy via inhibiting the PI3K/AKT/mTOR signaling pathway in nasopharyngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ubpbio.com [ubpbio.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Puquitinib: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Puquitinib, this document outlines procedural guidance for researchers, scientists, and drug development professionals. The following protocols are based on general best practices for cytotoxic compounds in the absence of a specific manufacturer's Safety Data Sheet (SDS) for disposal.
As a potent PI3Kδ inhibitor investigated for its antitumor efficacy, particularly in acute myeloid leukemia, this compound requires careful handling and disposal to ensure personnel safety and environmental protection.[1][2][3] Due to its cytotoxic nature, all waste materials contaminated with this compound must be treated as hazardous.
Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's properties is crucial for safe handling and disposal. While a detailed official Safety Data Sheet (SDS) with complete physical and chemical data for this compound is not publicly available, the following information has been compiled from scientific literature.
| Property | Data | Source |
| Molecular Formula | C₁₇H₁₅N₇ | PubChem |
| Molecular Weight | 317.35 g/mol | PubChem |
| Appearance | Solid (assumed) | General chemical knowledge |
| Solubility | Soluble in DMSO and Ethanol | Inferred from experimental use |
| Stability | Data not available | N/A |
| Chemical Incompatibilities | Data not available | N/A |
Experimental Protocols: General Decontamination
While specific chemical inactivation methods for this compound are not documented, general procedures for decontaminating surfaces and equipment contaminated with cytotoxic drugs should be followed. These typically involve:
-
Initial Cleaning: Wipe surfaces with a detergent solution to physically remove the compound.
-
Rinsing: Thoroughly rinse the surface with water.
-
Secondary Cleaning: Wipe down the area with 70% alcohol.
For some cytotoxic agents, oxidative methods using agents like sodium hypochlorite have been shown to be effective for degradation. However, the efficacy of this method for this compound has not been established.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on established guidelines for the disposal of cytotoxic and antineoplastic drugs. Always adhere to your institution's specific hazardous waste management protocols.
1. Segregation of Waste:
-
All materials that have come into contact with this compound are to be considered cytotoxic waste.
-
This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Glassware, plasticware, and other lab consumables (e.g., pipette tips, vials, and plates).
-
Solutions containing this compound.
-
Spill cleanup materials.
-
2. Solid Waste Disposal:
-
Collection: Place all solid waste contaminated with this compound into a designated, leak-proof, and puncture-resistant hazardous waste container. This container should be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.
-
Packaging: Ensure the container is securely sealed to prevent any leakage or aerosolization of the contents.
-
Storage: Store the sealed container in a designated, secure area for hazardous waste pickup.
3. Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used (e.g., DMSO, ethanol).
-
Neutralization/Inactivation: As no specific chemical inactivation protocol for this compound is available, direct chemical treatment of the liquid waste is not recommended without further information.
-
Storage: Store the sealed liquid waste container in a designated secondary containment bin within a secure hazardous waste storage area.
4. Sharps Disposal:
-
All sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of immediately in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.
5. Disposal of Empty Containers:
-
Empty containers that once held this compound should be triple-rinsed with a suitable solvent (such as ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, the container should be disposed of as cytotoxic solid waste.
6. Final Disposal:
-
All segregated and properly labeled this compound waste must be disposed of through your institution's licensed hazardous waste management vendor.
-
Incineration at a high temperature is the generally accepted method for the final disposal of cytotoxic waste.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance based on available information for similar compounds. It is not a substitute for a manufacturer-provided Safety Data Sheet. Always consult and adhere to your institution's specific safety and waste disposal protocols.
References
- 1. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
